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  • Product: alpha-Methylene adenosine monophosphate
  • CAS: 3768-16-9

Core Science & Biosynthesis

Foundational

Alpha-Methylene Adenosine Monophosphate: Mechanism of Action, Structural Biology, and Therapeutic Potential

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Molecular Profile Alpha-Methylene Adenosine Monophosph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Molecular Profile

Alpha-Methylene Adenosine Monophosphate (AM-AMP), cataloged as DB02798 in DrugBank and CID 445093 in PubChem, is a synthetic, non-hydrolyzable analogue of adenosine monophosphate (AMP)[1]. Historically utilized as an experimental probe in structural biology, AM-AMP features a critical substitution where the 5'-phosphate oxygen is replaced by a methylene bridge (methyl phosphonic acid adenosine ester).

This seemingly minor isosteric replacement fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile. The robust C-P bond renders AM-AMP entirely resistant to enzymatic cleavage by ubiquitous nucleotidases (such as CD73), granting it an extended half-life in biological assays compared to endogenous AMP. Its primary validated mechanism of action is the potent allosteric inhibition of Ribose-phosphate pyrophosphokinase (PRPP synthetase or PRPS) [1]. Recently, AM-AMP has also emerged in advanced in silico drug repurposing screens as a high-affinity binder to the SARS-CoV-2 spike glycoprotein[2].

Core Mechanism of Action: Allosteric Regulation of PRPS

PRPP synthetase (EC 2.7.6.1) is a master regulatory enzyme in cellular metabolism, responsible for catalyzing the transfer of pyrophosphate from ATP to Ribose-5-phosphate (R5P), generating 5-phosphoribosyl-1-pyrophosphate (PRPP) and AMP. PRPP is the foundational precursor for the de novo synthesis of purine and pyrimidine nucleotides.

To prevent runaway metabolic flux, PRPS is subject to strict negative feedback inhibition by its own product, AMP. AM-AMP exploits this endogenous regulatory pathway.

The Mechanistic Cascade:

  • Target Engagement: AM-AMP binds directly to the allosteric regulatory pocket of PRPS, distinct from the active catalytic site[1].

  • Electrostatic Mimicry: The methylene bridge perfectly mimics the spatial geometry and electrostatic charge of AMP's phosphate group, allowing high-affinity hydrogen bonding with the allosteric pocket residues without being subject to hydrolysis.

  • Conformational Locking: Upon binding, AM-AMP restricts the flexibility of the enzyme's catalytic loops. This traps PRPS in an inactive conformation, halting the synthesis of PRPP and subsequently starving rapidly dividing cells (or pathogens) of essential nucleotide precursors[3].

G R5P Ribose-5-Phosphate PRPS PRPP Synthetase (Active) R5P->PRPS ATP ATP ATP->PRPS PRPP PRPP PRPS->PRPP Catalysis AMP AMP (Product) PRPS->AMP PRPS_Inh PRPP Synthetase (Inactive) PRPS->PRPS_Inh Conformational Shift AM_AMP Alpha-Methylene AMP (DB02798) AM_AMP->PRPS Allosteric Inhibition

Fig 1: Allosteric inhibition of PRPP Synthetase by Alpha-Methylene AMP.

Quantitative Data & Emerging Therapeutic Applications

While historically an in vitro tool, modern computational biology has highlighted AM-AMP's potential in infectious disease drug repurposing. During the COVID-19 pandemic, extensive e-pharmacophore screening and molecular docking studies identified AM-AMP as a potent inhibitor of the SARS-CoV-2 Spike Protein Receptor Binding Domain (RBD)[2][4].

Furthermore, comparative genomics studies have identified PRPS (and related metabolic pathways) as essential, non-homologous targets in veterinary pathogens like Actinobacillus pleuropneumoniae, positioning AM-AMP as a scaffold for novel antimicrobial development[3].

Table 1: Quantitative Binding and Molecular Data
ParameterValueExperimental Method / Source
Molecule ID DB02798 / CID 445093DrugBank / PubChem[1]
Primary Target Ribose-phosphate pyrophosphokinase (PRPS)X-ray Crystallography (PDB: 1IBS)[1]
Binding Site Allosteric AMP-binding pocketStructural Co-crystallization[1]
SARS-CoV-2 Spike (RBD) Affinity -7.606 kcal/molIn Silico Glide Docking Score[4]
Molecular Weight 345.24 g/mol Cheminformatics / Mass Spectrometry[5]

Experimental Methodology: Self-Validating PRPS Inhibition Assay

To accurately determine the inhibitory constant (


) of AM-AMP on PRPP synthetase, researchers must avoid standard spectrophotometric coupled-enzyme assays (e.g., those utilizing pyruvate kinase/lactate dehydrogenase). Because AM-AMP is an AMP analogue, it can competitively cross-react with the coupling enzymes, leading to false-positive inhibition artifacts.

Step-by-Step Protocol: Radiometric Validation of AM-AMP

Step 1: Buffer and Substrate Preparation

  • Action: Prepare 50 mM Tris-HCl buffer (pH 7.5) containing 5 mM MgCl₂, 1 mM Dithiothreitol (DTT), and 0.1 mM [¹⁴C]-Ribose-5-phosphate.

  • Causality: Mg²⁺ is an absolute requirement for ATP binding and catalysis in PRPS. DTT maintains critical catalytic cysteine residues in a reduced, active state. Using [¹⁴C]-labeled R5P allows direct tracking of PRPP formation without relying on downstream AMP detection.

Step 2: Inhibitor Titration

  • Action: Aliquot the buffer into microcentrifuge tubes and add AM-AMP at final concentrations ranging logarithmically from 0.1 µM to 1 mM.

  • Causality: A broad logarithmic scale ensures capturing the full dose-response curve, enabling the accurate determination of the IC₅₀ and subsequent calculation of the

    
     via the Cheng-Prusoff equation.
    

Step 3: Reaction Initiation

  • Action: Introduce 10 nM of purified recombinant PRPP synthetase and 1 mM ATP to initiate the reaction. Incubate precisely at 37°C for 15 minutes.

  • Causality: Initiating with the enzyme/ATP complex ensures that AM-AMP competes directly at the allosteric site during the steady-state formation of the active catalytic complex.

Step 4: Reaction Quenching

  • Action: Terminate the reaction by adding 50 mM EDTA and immediately boiling the samples at 95°C for 2 minutes.

  • Causality: EDTA instantly chelates the essential Mg²⁺ ions, halting catalysis. Thermal denaturation permanently destroys the enzyme, preventing baseline drift during downstream phase separation.

Step 5: Phase Separation and Quantification

  • Action: Spot 2 µL of the quenched mixture onto PEI-cellulose Thin Layer Chromatography (TLC) plates. Develop the plates in 0.5 M LiCl. Quantify the [¹⁴C]-PRPP product spot using a phosphorimager.

  • Causality: PEI-cellulose effectively separates the highly negatively charged PRPP from unreacted [¹⁴C]-Ribose-5-phosphate based on ionic mobility. This allows precise radiometric quantification of enzyme velocity entirely independent of the AM-AMP analogue's presence.

References

  • Title: methyl phosphonic acid adenosine ester - PubChem - NIH Source: nih.gov URL: 1

  • Title: Drug Repurposing for COVID-19 from FDA Approved and Experiment Stage Drugs by in Silico Methods with SARS CoV-2 Spike Protein Source: researchgate.net URL: 2

  • Title: The 2D image of top hit molecules after structure based virtual screening Source: researchgate.net URL: 4

  • Title: In silico analysis of putative drug and vaccine targets of the metabolic pathways of Actinobacillus pleuropneumoniae using a subtractive/comparative genomics approach Source: researchgate.net URL: 6

  • Title: unichem-map.ipynb at gh-pages - GitHub (DrugBank Database Mapping) Source: github.com URL: 7

Sources

Exploratory

The Unheralded Agonist: Alpha-Methylene Adenosine Monophosphate (ACP) in Purinergic Signaling

The following technical guide details the role of Alpha-Methylene Adenosine Monophosphate (ACP) , a specific phosphonate analog of AMP, in purinergic signaling. Editorial Note: This guide distinguishes ACP (the non-hydro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role of Alpha-Methylene Adenosine Monophosphate (ACP) , a specific phosphonate analog of AMP, in purinergic signaling.

Editorial Note: This guide distinguishes ACP (the non-hydrolyzable AMP analog) from AOPCP (the CD73 inhibitor/ADP analog).[1] This distinction is critical for experimental design, as these molecules are frequently confused in literature due to similar nomenclature.[1]

[1]

Executive Summary

Alpha-Methylene Adenosine Monophosphate (ACP) , chemically known as adenosine 5'-O-(phosphonomethyl) or deoxyadenosine 5'-monophosphonate , represents a critical tool in modern purinergic pharmacology.[1] Unlike its natural counterpart (5'-AMP), which is rapidly hydrolyzed to adenosine by ecto-5'-nucleotidase (CD73), ACP contains a stable carbon-phosphorus (P-C) bond replacing the ester oxygen.[1]

This structural modification confers complete resistance to CD73-mediated hydrolysis.[1] Consequently, ACP has emerged as the definitive probe to demonstrate that AMP itself is a direct agonist of the Adenosine A1 Receptor (A1R) , challenging the classical dogma that AMP serves solely as a pro-drug precursor for adenosine.[1]

Key Technical Specifications
FeatureNative 5'-AMPAlpha-Methylene AMP (ACP)AOPCP (Common Confusion)
Chemical Structure P-O-C Ester LinkageP-C Methylene Linkage

-Methylene Bridge (ADP Analog)
CD73 Susceptibility High (

)
Resistant (Non-hydrolyzable) Competitive Inhibitor (

range)
Primary Target A1R, A2BR (via Adenosine)A1R (Direct Agonist) CD73 (Inhibitor)
Signaling Outcome Mixed P1 ActivationSelective A1R Activation Blocks Adenosine Production

Mechanistic Role in Purinergic Signaling[1]

The Paradigm Shift: Direct A1R Activation

Historically, extracellular AMP was believed to be biologically inert at P1 receptors, functioning only after degradation to adenosine.[1] ACP provided the experimental proof required to overturn this view.

  • Mechanism: ACP binds directly to the orthosteric site of the Adenosine A1 Receptor (A1R) .[1]

  • Potency: ACP exhibits an

    
     of approximately 26 
    
    
    
    M
    at the A1R.[1][2] While less potent than adenosine (
    
    
    M) or AMP (
    
    
    M), its stability allows for sustained receptor activation without desensitization caused by metabolic flux.[1]
  • Selectivity: Crucially, ACP does not activate the A2B Receptor (A2BR) . Native AMP activates A2BR only after hydrolysis to adenosine.[1][2][3] Thus, ACP is a tool to dissect A1R-specific effects from A2BR-mediated effects in complex tissue environments.[1]

Signal Transduction Pathway

Upon binding to A1R, ACP triggers the canonical


-coupled signaling cascade:
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Activation:  Inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP levels.[1]
    
  • 
     Release:  Mobilizes intracellular Calcium (
    
    
    
    ) via Phospholipase C (PLC) activation (cell-type dependent) and modulates ion channels (e.g., GIRK channels).[1]

ACP_Signaling_Pathway Figure 1: Differential Signaling of AMP vs. ACP at P1 Receptors ACP ACP (Alpha-Methylene AMP) A1R A1 Receptor (Gi/o Coupled) ACP->A1R Direct Agonism (Stable) A2BR A2B Receptor (Gs/Gq Coupled) ACP->A2BR No Activation AMP Extracellular AMP CD73 CD73 (Ecto-5'-nucleotidase) AMP->CD73 Hydrolysis AMP->A1R Direct Agonism ADO Adenosine ADO->A1R Agonism ADO->A2BR Agonism CD73->ADO Rapid Conversion AC Adenylyl Cyclase A1R->AC Inhibition (Gi) Ca Intracellular Ca2+ A1R->Ca Mobilization (Gbg) A2BR->AC Stimulation (Gs) A2BR->Ca Increase (Gq) cAMP cAMP Levels AC->cAMP Decrease

[1]

Experimental Protocols & Applications

Protocol: Distinguishing Direct AMP Signaling from Adenosine Signaling

Objective: Determine if a physiological response to AMP is mediated by direct receptor binding or by its hydrolysis product (adenosine).[1][4]

Reagents:

  • ACP (100

    
    M - 1 mM):  Non-hydrolyzable agonist.[1]
    
  • AOPCP (50

    
    M):  CD73 inhibitor (blocks AMP 
    
    
    
    Adenosine conversion).
  • DPCPX (100 nM): Selective A1R antagonist.[1]

Workflow:

  • Baseline Measurement: Establish baseline cAMP or

    
     levels in target cells (e.g., HEK293-A1R or cortical neurons).[1]
    
  • Treatment Group A (ACP): Apply ACP.

    • Result Interpretation: If response occurs, the receptor accepts AMP-like structures directly.[1]

  • Treatment Group B (AMP + AOPCP): Pre-incubate with AOPCP (20 min) to block CD73, then add native AMP.

    • Result Interpretation: If response persists despite CD73 blockade, it confirms direct AMP agonism.[1]

  • Treatment Group C (ACP + DPCPX): Pre-incubate with DPCPX, then add ACP.[1]

    • Result Interpretation: Complete blockade confirms the effect is A1R-mediated.[1][5]

Protocol: ACP-Mediated Bone Regeneration (In Vivo)

Recent studies utilize ACP to promote osteogenesis via A1R signaling, bypassing the rapid degradation issues of adenosine.[1]

  • Preparation: Conjugate ACP to functionalized nanoparticles (e.g., calcium phosphate or liposomes) to improve local retention.[1]

  • Administration: Local injection at the fracture site.[1]

  • Mechanism Check: ACP activates A1R on osteoblasts

    
     Increases Bcl-2 expression 
    
    
    
    Prevents apoptosis and enhances mineralization.[1]

Synthesis of Causality (Expert Commentary)

Why use ACP instead of non-hydrolyzable ATP analogs? Researchers often use


-methylene ATP (APCPP) to study P2X receptors.[1] However, APCPP is a poor tool for P1 receptors because it is bulky and highly charged.[1] ACP is unique because it mimics the monophosphate state.[1]

The "Charge" Problem: A critical nuance often missed is the charge difference.[1] At physiological pH, the phosphonate group of ACP is monoanionic, whereas the phosphate of AMP is dianionic.[1][2] This accounts for the lower potency (


 shift) of ACP compared to AMP.[1] When designing experiments, you must use higher concentrations of ACP (typically 10x that of Adenosine) to achieve equipotent receptor occupancy.[1]

Self-Validating Control: If you observe an effect with ACP, you must run a control with PSB-36 or DPCPX (A1R antagonists).[1] If the antagonist fails to block the ACP effect, you are likely observing an off-target effect (e.g., intracellular uptake via ENT transporters, though phosphonates transport poorly), not A1R signaling.[1]

References

  • Ruzza, C., et al. (2012).[1] "AMP Is an Adenosine A1 Receptor Agonist".[1][2][3] Journal of Biological Chemistry. Link

  • Zimmermann, H. (2000).[1] "Extracellular metabolism of ATP and other nucleotides". Naunyn-Schmiedeberg's Archives of Pharmacology. Link[1]

  • Cheng, Y., et al. (2020).[1] "Adenosine A1 Receptor Agonists Promote Bone Regeneration".[1] Bone Research. Link[1]

  • Yegutkin, G.G. (2008).[1] "Nucleotide- and nucleoside-converting ectoenzymes: Important modulators of purinergic signalling cascade".[1] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.[1] Link[1]

  • RCSB PDB. "Ligand ACP: Alpha-Methylene Adenosine Monophosphate".[1] Protein Data Bank.[1] Link[1]

Sources

Foundational

thermodynamic stability of alpha-methylene adenosine monophosphate

This guide serves as an in-depth technical analysis of -Methylene Adenosine Monophosphate (specifically defined here as Adenosine 5'-Methylenephosphonate or ACP ), a critical isostere in purinergic signaling research.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical analysis of


-Methylene Adenosine Monophosphate  (specifically defined here as Adenosine 5'-Methylenephosphonate  or ACP ), a critical isostere in purinergic signaling research.[1][2]

Unlike natural Adenosine Monophosphate (AMP), which contains a labile phosphoester bond (


), the 

-methylene analogue features a chemically inert carbon-phosphorus (

) bond.[1][2] This structural modification confers exceptional thermodynamic stability and resistance to enzymatic hydrolysis, making it a vital probe for studying ecto-5'-nucleotidase (CD73) activity and adenosine metabolism.[1][2]

Thermodynamic Stability & Characterization of -Methylene Adenosine Monophosphate[1]

Part 1: Molecular Architecture & Stability Profile[1][2]

Structural Definition

The term "


-methylene adenosine monophosphate" technically refers to Adenosine 5'-methylenephosphonate (ACP)  (also known as 

-deoxy-

-phosphonomethyl adenosine).[1][2]
  • Natural AMP: Adenine – Ribose –

    
    
    
    
    (Phosphoester)[1][2]
  • 
    -Methylene AMP (ACP):  Adenine – Ribose – 
    
    
    
    
    
    (Phosphonate)[1][2]

Critical Distinction: Do not confuse this with Adenosine 5'-methylphosphonate (where a methyl group is attached directly to the phosphorus,


) or 

-methylene ATP (a polyphosphate analog).[1][2] ACP is the true isostere of AMP where the bridging oxygen is replaced by a methylene group.
Thermodynamic Stability Hierarchy

The substitution of the bridging oxygen with a methylene group fundamentally alters the thermodynamic landscape of the molecule.

FeatureNatural AMP (

-AMP)

-Methylene AMP (ACP)
Thermodynamic Implication
Bond Type Phosphoester (

)
Phosphonate (

)

bond is chemically inert to hydrolysis.[1][2]
Bond Dissociation Energy

kcal/mol (

)

kcal/mol (

)
While bond energies are similar, the activation energy (

)
for hydrolysis is significantly higher for the

bond.[1][2]
Hydrolysis


kcal/mol (Exergonic)
Negligible / Non-reactiveACP is effectively stable in aqueous solution at pH 1–14.[1][2]
pKa

(Phosphate)


ACP is less acidic; at physiological pH (7.4), a significant fraction exists as the monoanion (

), unlike AMP (

).[1][2]
Enzymatic Resistance (The CD73 Checkpoint)

The primary biological utility of


-methylene AMP is its resistance to ecto-5'-nucleotidase (CD73) .[1][2]
  • Mechanism: CD73 catalyzes the hydrolytic cleavage of the

    
    -phosphate from AMP to generate Adenosine (immunosuppressive).[2]
    
  • Inhibition: ACP binds to the CD73 active site but cannot be cleaved due to the stable

    
     bond. It acts as a competitive inhibitor  (or stable substrate mimic), preventing the generation of adenosine.[2]
    

Part 2: Experimental Protocols for Stability Validation

Protocol 2.1: Hydrolytic Stability Assessment via P NMR

Purpose: To quantitatively validate the thermodynamic stability of the


 bond under extreme pH conditions, distinguishing it from labile phosphoesters.

Reagents:

  • 
    -Methylene AMP (Sodium Salt)[1][2]
    
  • 
     (Deuterium Oxide, 99.9%)[1][2]
    
  • Internal Standard: Phosphoric Acid (

    
    , set to 0 ppm) or Methylphosphonic Acid.[1][2]
    
  • pH Adjusters:

    
     and 
    
    
    
    .[1]

Workflow:

  • Sample Preparation: Dissolve 5 mg of

    
    -methylene AMP in 500 
    
    
    
    L of
    
    
    .
  • pH Stress Test: Prepare three parallel samples adjusted to pH 2.0, pH 7.4, and pH 12.0.

  • Incubation: Incubate samples at

    
    C for 24, 48, and 72 hours.
    
  • Acquisition: Acquire proton-decoupled

    
    P NMR spectra (typically 
    
    
    
    MHz).
    • Parameter Set: Pulse angle

      
      , Relaxation delay (
      
      
      
      ) 5s (to allow full relaxation of phosphonates), Scans: 128–256.[1][2]

Data Interpretation:

  • Natural AMP: Shows a peak at

    
     ppm.[2] Under acid/base stress, a new peak at 
    
    
    
    ppm (Inorganic Phosphate,
    
    
    ) will appear, indicating hydrolysis.[2]
  • 
    -Methylene AMP:  Shows a characteristic downfield shift to 
    
    
    
    ppm
    (typical for phosphonates).[1][2]
  • Pass Criteria: No emergence of inorganic phosphate (

    
     ppm) or breakdown products after 72 hours. Integration of the parent peak must remain 
    
    
    
    .
Protocol 2.2: CD73 Enzymatic Resistance Assay (HPLC)

Purpose: To demonstrate biological stability and inhibition potential.[1][2]

  • Reaction Mix: 50

    
    M AMP (Substrate) + 10 ng Recombinant Human CD73.[2]
    
  • Test Arm: Add 50

    
    M 
    
    
    
    -methylene AMP.[1]
  • Control Arm: No inhibitor.

  • Incubation: 37°C in Tris-HCl buffer (pH 7.4) with 2 mM

    
    .[2]
    
  • Detection: Reverse-Phase HPLC (C18 Column).

    • Mobile Phase: 50 mM Ammonium Phosphate (pH 6.[1][2]0) / Methanol gradient.

    • Detection: UV at 260 nm.[1][3]

  • Result:

    • Control: Rapid disappearance of AMP peak; appearance of Adenosine peak.[1]

    • Test: AMP peak remains stable (inhibited hydrolysis).

      
      -methylene AMP peak remains unchanged (no self-hydrolysis).[2]
      

Part 3: Visualization of Stability & Logic

Diagram 1: Thermodynamic Stability Landscape

This diagram illustrates the energy barrier difference between the hydrolysis of Natural AMP and the inert nature of


-Methylene AMP.

StabilityLandscape cluster_AMP Natural AMP (Labile) cluster_ACP alpha-Methylene AMP (Stable) AMP AMP (Phosphoester) TS_AMP Transition State (O-P Cleavage) AMP->TS_AMP Low Ea (Phosphatase/Acid) Prod_AMP Adenosine + Pi TS_AMP->Prod_AMP -3.3 kcal/mol ACP alpha-Methylene AMP (Phosphonate) TS_ACP Transition State (C-P Cleavage) ACP->TS_ACP Extremely High Ea (Radical/Lyase only) NoRxn No Reaction (Physiological) TS_ACP->NoRxn Stable

Caption: Comparative reaction coordinate showing the prohibitively high activation energy (


) required to cleave the C-P bond in 

-methylene AMP compared to the labile C-O-P bond in natural AMP.
Diagram 2: P NMR Validation Workflow

This flowchart outlines the decision logic for validating the compound's identity and stability.

NMRWorkflow Start Sample: alpha-Methylene AMP Acquire Acquire 31P NMR (Proton Decoupled) Start->Acquire CheckShift Check Chemical Shift (delta) Acquire->CheckShift Phosphate Signal at 0 - 5 ppm (Phosphate Ester) CheckShift->Phosphate Incorrect ID Phosphonate Signal at 20 - 30 ppm (Phosphonate C-P) CheckShift->Phosphonate Correct ID StressTest 24h Stress Test (pH 2 / pH 12) Phosphonate->StressTest ReAcquire Re-acquire NMR StressTest->ReAcquire ResultStable Peak Integral >99% (Validated Stability) ReAcquire->ResultStable No Change ResultHydrolysis New Peak at 0 ppm (Degradation) ReAcquire->ResultHydrolysis Pi Detected

Caption: Step-by-step NMR validation workflow. The distinct chemical shift (20-30 ppm) and lack of inorganic phosphate signal under stress confirm the presence of the stable C-P bond.

Part 4: Synthesis & Handling[1][2]

  • Storage: While thermodynamically stable,

    
    -methylene AMP should be stored at 
    
    
    
    C in lyophilized form to prevent non-specific degradation of the ribose moiety or microbial growth.[1]
  • Solubility: Highly soluble in water (

    
     mg/mL).[1][2]
    
  • Buffer Compatibility: Compatible with all standard biological buffers (PBS, Tris, HEPES).[1][2] Avoid buffers containing high concentrations of paramagnetic ions (

    
    ) if performing NMR, as they broaden the phosphorus signal.[1][2]
    

References

  • Blackburn, G. M. (1981).[1][2] Phosphonates as analogues of biological phosphates.[1] Nature, 290(5801), 14-14.[1][2] Link[1][2]

  • Yegutkin, G. G. (2008).[1][2] Nucleotide- and nucleoside-converting ectoenzymes: Important modulators of purinergic signalling cascade.[1] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(5), 673-694.[2] Link[1][2]

  • Bhattarai, S., et al. (2015).[2]

    
    -Methylene-ADP (AOPCP) derivatives and analogues: Synthesis and structure–activity relationships for inhibition of ecto-5′-nucleotidase (CD73). Journal of Medicinal Chemistry, 58(15), 6248-6263.[1][2] Link[2]
    
  • McKenna, C. E., et al. (1979).[1][2] Phosphonate analogs of nucleotides. Methods in Enzymology, 87, 377-391. Link

  • PubChem. (n.d.).[1][2][4] Alpha-Methylene Adenosine Monophosphate (CID 445093).[2][4][5] National Library of Medicine. Link[2]

Sources

Exploratory

alpha-methylene adenosine monophosphate vs native AMP binding affinity

This guide provides an in-depth technical analysis comparing Native Adenosine Monophosphate (AMP) with its structural analogue, -Methylene Adenosine Monophosphate (specifically Adenosine 5'-methylphosphonate and related...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Native Adenosine Monophosphate (AMP) with its structural analogue,


-Methylene Adenosine Monophosphate  (specifically Adenosine 5'-methylphosphonate  and related methylene isosteres).[1][2]

Technical Guide: -Methylene AMP vs. Native AMP Binding Affinity

Executive Summary

The precise quantification of binding affinity differences between native Adenosine 5'-monophosphate (AMP) and its


-methylene analogues  (e.g., Adenosine 5'-methylphosphonate, ACP) is critical for structural biology and drug discovery.[1][2] While native AMP acts as a ubiquitous metabolic signaler (activating AMPK) and substrate (for CD73), 

-methylene variants are engineered to resist hydrolysis while retaining specific binding motifs.[2]

Core Distinction:

  • Native AMP: Contains a phosphoester bond (

    
    ).[1][2] Highly susceptible to hydrolysis by nucleotidases (e.g., CD73, CD39).[1][2]
    
  • 
    -Methylene AMP (ACP):  Replaces the phosphate oxygen or modifies the 
    
    
    
    -position with a methylene (
    
    
    ) or methyl (
    
    
    ) group.[1][2] This modification alters the pKa , electrostatics , and hydration shell , typically resulting in a 10-100x reduction in binding affinity for highly specific RNA aptamers, while often retaining micromolar affinity for protein kinases like AMPK, acting as a stable metabolic probe.[1][2]
Chemical Architecture & Structural Mechanistics

To understand the binding differential, one must analyze the atomic-level substitution.[1][2] The "alpha-methylene" modification fundamentally changes the electronics of the ligand.[1][2]

2.1 Structural Comparison
FeatureNative AMP

-Methylene AMP (Methylphosphonate)
Functional Consequence
Bond Type Phosphoester (

)
Phosphonate (

) or Methyl-Ester
Hydrolytic Stability : The

bond is resistant to esterases/nucleotidases.[1][2]
pKa (

)
~6.2 - 6.7~7.5 - 8.0Protonation State : At physiological pH (7.4), AMP is fully ionized (dianion), while the analogue may exist as a monoanion, reducing electrostatic capture.[1][2]
Geometry Tetrahedral PhosphateDistorted TetrahedralSteric Clash : The methyl group is bulkier than oxygen, potentially clashing with tight binding pockets (e.g., Arg fingers).[1][2]
H-Bonding 5'-Oxygen is an H-bond acceptorMethylene/Methyl is hydrophobicAffinity Loss : Loss of critical H-bonds with backbone amides often destabilizes the complex.[1][2]
2.2 Visualization of Signaling & Inhibition

The following diagram illustrates the divergent pathways of Native AMP (Signaling/Metabolism) versus the


-Methylene Analogue (Blockade/Probing).[2]

AMP_Pathways cluster_0 Binding Pocket Interactions AMP Native AMP (Physiological Ligand) AMPK AMPK Complex (Energy Sensor) AMP->AMPK Activates (Kd ~2-10 µM) CD73 CD73/5'-Nucleotidase (Hydrolysis) AMP->CD73 Substrate (Hydrolyzed to Adenosine) Aptamer RNA Aptamer (Specific Recognition) AMP->Aptamer High Affinity Binding (Kd ~nM) Arg_Residue Arg/Lys Residues (Electrostatic Clamp) AMP->Arg_Residue Strong Ionic Interaction Analogue α-Methylene AMP (Stable Analogue) Analogue->AMPK Binds (Weak Agonist/Antagonist) Analogue->CD73 Inhibits (Competitive, No Hydrolysis) Analogue->Aptamer Reduced Affinity (Steric Clash) Analogue->Arg_Residue Weaker Interaction (pKa shift)

Figure 1: Mechanistic divergence between Native AMP and


-Methylene AMP. The analogue resists CD73 hydrolysis but suffers affinity penalties in highly stereospecific pockets (Aptamers).[1][2]
Thermodynamics of Binding: Comparative Data

The binding affinity (


 or 

) varies significantly depending on the target.[1][2] The data below synthesizes findings from AMPK, CD73, and Aptamer studies.
3.1 Quantitative Binding Profile
Target SystemNative AMP Affinity (

/

)

-Methylene AMP Affinity
Thermodynamic Insight
AMPK (

-subunit)
1.6 - 10

M
(Site 1/3)
> 50

M
(Estimated)
AMPK relies on the phosphate charge for "Arg-finger" coordination.[1][2] The higher pKa of the phosphonate reduces the effective negative charge, weakening binding.[1][2]
CD73 (Nucleotidase) ~10 - 50

M
(

)
~1 - 100 nM (

for AMP-CP*)
Note:[1][2] The ADP analogue (AMP-CP) is the potent inhibitor.[1][2] The monophosphate analogue (ACP) binds weakly but is strictly non-hydrolyzable.[1][2]
AMP RNA Aptamer ~6 - 10

M
> 1 mM (Drastic Loss)RNA aptamers form an intricate H-bond network around the phosphate.[1][2] Replacing the 5'-O with -CH2- or -CH3 disrupts the hydration spine, collapsing affinity.[2]
A1 Adenosine Receptor > 100

M
(Weak)
Inert / Very Weak Adenosine receptors prefer unphosphorylated adenosine; the methylene group adds steric bulk without improving contacts.[1][2]

Critical Note on Nomenclature: In drug development literature, "Alpha-Methylene" often loosely refers to AMP-CP (


-methylene-ADP), which is a nanomolar CD73 inhibitor [1, 2].[1][2] Ensure you distinguish between the monophosphate  (ACP) and the diphosphate  (AMP-CP) in your experimental design.[1][2]
Experimental Protocols for Affinity Measurement

To validate these affinities in your own system, use the following self-validating protocols. Microscale Thermophoresis (MST) is recommended over SPR for small molecule nucleotides due to mass sensitivity issues.[1][2]

Protocol A: Microscale Thermophoresis (MST) for AMPK Binding

Objective: Determine


 of 

-Methylene AMP vs Native AMP for AMPK.
  • Target Preparation:

    • Purify recombinant AMPK (heterotrimer).[1][2]

    • Label AMPK with a RED-NHS dye (Lysine reactive) at 10

      
      M concentration.[1][2]
      
    • Validation: Ensure Labeling Efficiency (DOL) is 0.5–1.0 to prevent steric hindrance at the CBS domain.

  • Ligand Titration:

    • Native AMP: Prepare a 16-step serial dilution from 1 mM down to 30 nM in Assay Buffer (20 mM Tris pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.05% Tween-20).[1][2]

    • 
      -Methylene AMP:  Prepare a 16-step serial dilution from 10 mM  down to 300 nM.[1][2] Reasoning: The lower affinity requires a higher starting concentration to reach saturation.[1][2]
      
  • Measurement:

    • Incubate labeled protein (final 10 nM) with ligand dilutions for 15 min at RT.

    • Load into Monolith NT.115 capillaries.[1][2]

    • Run MST at 20% LED power, 40% MST power.

  • Data Analysis:

    • Fit the thermophoretic depletion curves to the

      
       model.[1][2]
      
    • Success Criterion: The signal-to-noise ratio must be >5.[1][2] If the analogue curve does not plateau, the

      
       is likely > 5 mM.[1][2]
      
Protocol B: Competitive Enzymatic Assay (CD73 Inhibition)

Objective: Assess if


-Methylene AMP acts as a competitive inhibitor.
  • Reaction Setup:

    • Substrate: 50

      
      M etheno-AMP (fluorescent AMP analogue).[1][2]
      
    • Enzyme: Recombinant CD73 (0.1 nM).[1][2]

    • Inhibitor: Titrate

      
      -Methylene AMP (0, 1, 10, 100 
      
      
      
      M).[2]
  • Kinetics:

    • Monitor fluorescence increase (Ex: 300 nm, Em: 410 nm) as etheno-AMP is converted to etheno-adenosine.

    • Mechanism:[1][2][3][4][5] If

      
      -Methylene AMP binds the active site, the initial velocity (
      
      
      
      ) of etheno-AMP hydrolysis will decrease.[2]
  • Calculation:

    • Plot

      
       vs [Inhibitor] (Dixon Plot).[1][2]
      
    • The intersection point gives

      
      .[1][2]
      
References
  • Tocris Bioscience. Adenosine 5'-(α,β-methylene)diphosphate sodium salt - Biological Activity.[1][2]Link[1][2]

  • R&D Systems. Adenosine 5'-(α,β-methylene)diphosphate disodium salt Product Details.Link[1][2]

  • PubChem. Alpha-Methylene Adenosine Monophosphate (CID 445093).[1][2] National Library of Medicine.[1][2] Link[2]

  • Ribocentre. ATP Aptamer Structure and Binding.[1][2]Link[1][2]

  • DrugBank. Alpha-Methylene Adenosine Monophosphate (DB02799).[1][2][6]Link[1][2]

  • Xiao, B., et al. Structural basis for AMP binding to mammalian AMPK.[1][2] Nature (2007).[1][2] (Contextual citation for AMPK CBS domain binding).

Sources

Foundational

Beyond the Phosphoester: Biological Significance of Methylene Substitution in Adenosine Monophosphate

Executive Summary The substitution of the bridging oxygen atom with a methylene group ( ) in adenosine monophosphate (AMP) and its polyphosphate analogs represents a cornerstone strategy in nucleotide medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The substitution of the bridging oxygen atom with a methylene group (


) in adenosine monophosphate (AMP) and its polyphosphate analogs represents a cornerstone strategy in nucleotide medicinal chemistry. This modification creates phosphonate isosteres —molecules that mimic the steric and electronic profile of natural nucleotides while exhibiting profound resistance to hydrolytic cleavage by phosphatases and nucleotidases (specifically CD73).

This guide analyzes the structural, physicochemical, and biological implications of this substitution. We focus on the critical role of Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP) and 5'-methylene-AMP analogues in modulating the purinergic signaling pathway, offering a blueprint for researchers developing CD73 inhibitors for cancer immunotherapy.

Structural Chemistry: The Methylene Bioisostere

The biological utility of methylene substitution stems from the fundamental differences between the phosphoester (


) and phosphonate (

) bonds.
Physicochemical Alterations

Replacing the


-oxygen of AMP (or the bridging oxygen in ADP) with a methylene group introduces specific perturbations:
  • Bond Stability: The

    
     bond is metabolically stable. Unlike the 
    
    
    
    bond, it is not susceptible to nucleophilic attack by water activated by metallic cofactors (e.g.,
    
    
    ,
    
    
    ) in hydrolase active sites.
  • Bond Geometry: The

    
     bond length (
    
    
    
    ) is significantly longer than the
    
    
    bond (
    
    
    ). This expansion can disrupt the precise "induced fit" required for enzyme catalysis, converting a substrate into a competitive inhibitor.
  • pKa Shift: Methylene substitution generally increases the

    
     of the phosphonate group compared to the phosphate. This alters the protonation state at physiological pH (
    
    
    
    ) and modifies the binding affinity for divalent cations (
    
    
    ), which are crucial for nucleotide-enzyme interactions.
The "Non-Hydrolyzable" AMP Mimic

In the context of AMP, the most relevant application is the inhibition of ecto-5'-nucleotidase (CD73) . CD73 catalyzes the rate-limiting step in extracellular adenosine production:



By introducing a methylene bridge, we create analogues like AMP-CP (technically an ADP analogue, but functionally an inhibitor of AMP processing) or ACP (Adenosine 5'-methylphosphonate). These molecules bind to the CD73 active site but cannot be cleaved, effectively "freezing" the enzyme.

Biological Significance: The CD73/Adenosine Axis[1]

The methylene-substituted AMP analogues are not merely chemical curiosities; they are vital tools in immuno-oncology.

Mechanism of Action in Immunotherapy

High levels of extracellular adenosine in the Tumor Microenvironment (TME) suppress T-cell and NK-cell activity via


 receptors. CD73 is the gatekeeper of this pathway.
  • Natural Substrate: AMP binds to CD73, the oxygen bridge is cleaved, and adenosine is released.

  • Methylene Inhibitor (AMP-CP): Binds to CD73 with nanomolar affinity. The methylene bridge resists cleavage. The enzyme remains occupied, preventing the generation of immunosuppressive adenosine.

Visualization: The Purinergic Signaling Blockade

The following diagram illustrates how methylene substitution interrupts the immunosuppressive cascade.

PurinergicSignaling cluster_TME Tumor Microenvironment ATP ATP (Extracellular) ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 ADO Adenosine (Immunosuppressive) AMP->ADO CD73 (Target) Receptor A2A Receptor (T-Cell Suppression) ADO->Receptor Activation Inhibitor Methylene-AMP/ADP (AMP-CP) Inhibitor->AMP Mimics Inhibitor->ADO BLOCKS Conversion

Caption: Methylene-substituted analogues (Blue) competitively inhibit CD73, preventing the conversion of AMP to Adenosine and blocking downstream T-cell suppression.

Experimental Protocols

To validate the biological significance of methylene substitution, researchers must demonstrate two properties: Hydrolytic Stability and Enzymatic Inhibition .

Protocol A: Comparative Hydrolytic Stability Assay (HPLC)

Objective: Quantify the resistance of the P-C bond to phosphatase degradation compared to the P-O bond.

Reagents:

  • Substrate 1: AMP (Natural Control)[1]

  • Substrate 2: Methylene-AMP analogue (e.g., ACP or AMP-CP)

  • Enzyme: Calf Intestinal Alkaline Phosphatase (CIAP) or Recombinant Human CD73.

  • Buffer:

    
     Tris-HCl, 
    
    
    
    
    
    , pH 7.4.

Workflow:

  • Preparation: Prepare

    
     solutions of AMP and the Methylene analogue in reaction buffer.
    
  • Initiation: Add CIAP (

    
    ) to both reactions at 
    
    
    
    . Incubate at
    
    
    .
  • Sampling: Aliquot

    
     at 
    
    
    
    minutes.
  • Quenching: Immediately mix aliquots with

    
     of 
    
    
    
    Trichloroacetic acid (TCA) or Methanol to stop the reaction. Neutralize if necessary for column safety.
  • Analysis: Inject onto Reverse-Phase HPLC (C18 column).

    • Mobile Phase:

      
       TEAA (pH 6.0) / Acetonitrile gradient.
      
    • Detection: UV at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      .
      
  • Calculation: Plot % remaining substrate vs. time. Calculate

    
    .
    

Self-Validating Check: The AMP control must show


 degradation within 60 minutes. The Methylene analogue should show 

degradation over 4 hours.
Protocol B: Malachite Green CD73 Inhibition Screen

Objective: Determine the


 of the methylene analogue against CD73.

Workflow:

  • Plate Setup: Use a 96-well clear plate.

  • Inhibitor Series: Dilute Methylene-AMP analogue (serially

    
     to 
    
    
    
    ) in assay buffer.
  • Enzyme Addition: Add

    
     recombinant CD73 per well. Incubate 15 min.
    
  • Substrate Addition: Add AMP (

    
     final). Incubate 20 min at 
    
    
    
    .
  • Detection: Add Malachite Green Phosphate Detection Reagent. Incubate 10 min.

  • Read: Measure Absorbance at

    
    .
    
    • Note: The methylene bridge prevents phosphate release from the inhibitor itself, ensuring the signal comes only from the hydrolysis of the natural AMP substrate.

Data Presentation: Bond Characteristics

The following table summarizes the physicochemical differences that drive the biological significance.

FeatureNatural Phosphate (

)
Methylene Phosphonate (

)
Biological Consequence
Bond Length


Steric clash in tight active sites; prevents transition state stabilization.
Bond Angle

(Tetrahedral)

(Distorted)
Alters geometry of metal coordination (

).



Higher affinity for protons at physiological pH; weaker

binding.
Metabolic Stability Low (

in serum)
High (

)
Enables systemic drug delivery and prolonged receptor occupancy.
Charge @ pH 7.4 Mostly Dianionic (

)
Mix of Mono/Dianionicimproved membrane permeability (slightly) due to reduced charge density.

Experimental Logic Visualization

StabilityWorkflow Start Compound Library (AMP vs Methylene-AMP) Incubation Incubation with Serum / CD73 / CIAP (37°C) Start->Incubation Quench TCA Precipitation (Stop Reaction) Incubation->Quench Timepoints (0, 15, 30... min) HPLC HPLC Analysis (UV 260nm) Quench->HPLC Decision Calculate Half-life (t1/2) HPLC->Decision Stable Stable (>95%) Potent Inhibitor Candidate Decision->Stable Methylene Bridge Intact Unstable Degraded False Positive / Prodrug Decision->Unstable Cleavage Detected

Caption: Workflow for validating the hydrolytic stability of methylene-substituted nucleotides.

References

  • Tocris Bioscience. Adenosine 5'-(α,β-methylene)diphosphate (AMP-CP) Product Monograph. (Accessed 2023).[1][2] Validated CD73 inhibitor used in immunological research.[3] Link

  • Bhattarai, S., et al. (2015).[4] α,β-Methylene-ADP (AOPCP) derivatives as ecto-5'-nucleotidase (CD73) inhibitors.[5][6] Journal of Medicinal Chemistry. Demonstrates the SAR of methylene substitution in preventing AMP hydrolysis. Link

  • Blackburn, G. M. (1981). Phosphonates as analogues of biological phosphates.[7] Nature.[8] The foundational text on the structural geometry of P-C vs P-O bonds. Link

  • Yegutkin, G. G. (2008). Nucleotide- and nucleoside-converting ectoenzymes: Important modulators of purinergic signalling cascade. Biochimica et Biophysica Acta. Reviews the enzymatic stability of methylene-bridged nucleotides. Link

  • R&D Systems. CD73/5'-Nucleotidase Activity Assay Protocol. Standardized Malachite Green workflow for testing AMP analogues. Link

Sources

Exploratory

non-hydrolyzable AMP analogs for ecto-5'-nucleotidase studies

Decoding the Purinergic Checkpoint: A Technical Guide to Non-Hydrolyzable AMP Analogs in Ecto-5'-Nucleotidase (CD73) Research Introduction Ecto-5'-nucleotidase (CD73) has emerged as a critical metabolic node in tumor imm...

Author: BenchChem Technical Support Team. Date: March 2026

Decoding the Purinergic Checkpoint: A Technical Guide to Non-Hydrolyzable AMP Analogs in Ecto-5'-Nucleotidase (CD73) Research

Introduction

Ecto-5'-nucleotidase (CD73) has emerged as a critical metabolic node in tumor immunobiology. By catalyzing the irreversible dephosphorylation of extracellular adenosine monophosphate (AMP) into immunosuppressive adenosine, CD73 facilitates tumor immune evasion and suppresses cytotoxic T cell proliferation[1][]. To dissect this purinergic signaling cascade and develop therapeutic interventions, researchers rely heavily on non-hydrolyzable AMP analogs—most notably α,β-methylene-ADP (commonly referred to as APCP or AMPCP) and its advanced derivatives[].

As a Senior Application Scientist, I designed this guide to bridge the gap between structural chemistry and functional assay design. This whitepaper provides a self-validating framework for utilizing these analogs in CD73 target engagement studies, ensuring absolute data integrity when navigating the complex immunometabolic landscape of the tumor microenvironment.

Mechanistic Rationale: The "Adenine Clamp" and Hydrolytic Resistance

CD73 functions as a membrane-bound homodimer that requires a conformational shift from an "open" to a "closed" state to execute its ectoenzymatic activity[3]. The active site features an "adenine clamp" that stabilizes the substrate[4]. Because natural AMP is rapidly hydrolyzed, it is impossible to capture the stable enzyme-substrate complex required for sustained in vitro inhibition or crystallographic studies.

Non-hydrolyzable analogs solve this kinetic challenge by replacing the labile oxygen in the phosphate-sugar linkage with a methylene bridge or bisphosphonic acid modification. For instance, AMPCP acts as a potent competitive inhibitor because its α,β-methylene bond cannot be cleaved by CD73[5]. This effectively locks the enzyme's catalytic pocket, preventing the generation of adenosine and neutralizing the immunosuppressive "halo" surrounding the tumor[5].

PurinergicPathway ATP Extracellular ATP CD39 CD39 (ENTPD1) ATP->CD39 ADP Extracellular ADP ADP->CD39 AMP Extracellular AMP CD73 CD73 (NT5E) AMP->CD73 ADO Adenosine CD39->ADP CD39->AMP CD73->ADO Inhibitor AMPCP / AB680 Inhibitor->CD73 Competitive Inhibition

Purinergic cascade and CD73-mediated AMP hydrolysis blocked by AMP analogs.

Comparative Landscape of CD73 Inhibitors

The evolution of CD73 inhibitors began with the foundational AMPCP scaffold. While AMPCP is invaluable for establishing baseline in vitro controls, its high polarity and rapid in vivo clearance necessitated the development of next-generation analogs[]. Modifications—such as replacing the methylenephosphonic acid with bisphosphonic acid—have yielded highly stable clinical candidates like AB680 and SHR170008, which demonstrate synergistic anti-tumor effects when combined with anti-PD-1 monoclonal antibodies[1][5].

Table 1: Quantitative Profiling of Key AMP-Analog CD73 Inhibitors

CompoundStructural ClassTarget MechanismIC50 / Ki (Soluble CD73)Key Characteristics & Utility
AMPCP (APCP) α,β-methylene-ADPCompetitive Inhibition~1-10 μMGold standard for in vitro baseline controls; poor in vivo half-life[].
AB680 AMPCP-derivativeReversible Inhibition43 pMHigh potency, low clearance; evaluated in Phase III clinical trials[1][5].
SHR170008 Bisphosphonic acid analogCompetitive Inhibition50 ± 4 pMHighly metabolically stable; reverses anti-PD-1 suppression[5].
PSB-12379 Nucleotide analogCompetitive Inhibition~2-9 nMHigh selectivity and metabolic stability for preclinical models[1].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, assays measuring CD73 activity must account for upstream (CD39) and downstream (Adenosine Deaminase, ADA) metabolic fluxes[3]. Colorimetric assays (like Malachite Green for inorganic phosphate) are prone to background noise from ubiquitous cellular phosphatases. The following LC-MS/MS workflow provides absolute quantification of AMP depletion and Adenosine generation, offering a direct, self-validating readout of CD73 specific activity.

Protocol: Cell-Based CD73 Target Engagement via LC-MS/MS

Step 1: Cell Preparation & Background Suppression

  • Seed CD73-expressing cells (e.g., MDA-MB-231 breast cancer cells) at

    
     cells/well in a 96-well plate.
    
  • Wash cells twice with phosphate-free Tyrode's buffer to remove endogenous nucleotides and serum-derived soluble CD73.

  • Causality Check: Add an Adenosine Deaminase (ADA) inhibitor (e.g., Erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA, 10 μM). Why? ADA rapidly converts adenosine to inosine[3]. Without EHNA, adenosine levels will artificially drop through downstream degradation, leading to a severe underestimation of CD73 catalytic activity.

Step 2: Inhibitor Incubation

  • Prepare serial dilutions of the non-hydrolyzable AMP analog (e.g., AMPCP or AB680) in Tyrode's buffer.

  • Causality Check: Pre-incubate cells with the inhibitor for 30 minutes at 37°C. Why? This allows the analog to achieve binding equilibrium within the CD73 "adenine clamp" prior to introducing substrate competition[4].

Step 3: Substrate Introduction & Reaction

  • Spike in 50 μM of heavy-isotope labeled AMP (e.g., [13C10, 15N5]-AMP).

  • Causality Check: Using labeled AMP differentiates the experimental substrate from any residual endogenous AMP released by spontaneous cell lysis, ensuring a completely isolated and self-validating readout.

  • Incubate for exactly 15 minutes at 37°C.

Step 4: Termination & Extraction

  • Terminate the reaction by adding ice-cold extraction buffer (80% Methanol / 20% Water) containing an internal standard (e.g., 2-Chloroadenosine).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

Step 5: LC-MS/MS Quantification

  • Inject the supernatant into a triple quadrupole mass spectrometer.

  • Monitor the MRM (Multiple Reaction Monitoring) transitions for labeled AMP and labeled Adenosine. Calculate the IC50 based on the dose-dependent blockade of labeled Adenosine formation.

AssayWorkflow Step1 1. Wash & ADA Inhibition Step2 2. Analog Pre-incubation Step1->Step2 Step3 3. Isotope-Labeled AMP Addition Step2->Step3 Step4 4. Cold Methanol Quench Step3->Step4 Step5 5. LC-MS/MS Quantification Step4->Step5

Self-validating LC-MS/MS workflow for measuring CD73 target engagement.

Advanced Considerations: Direct eAMP Signaling

Historically, extracellular AMP (eAMP) was viewed solely as an intermediate substrate. However, recent studies utilizing non-hydrolyzable AMP analogs and CD73-deficient models have unveiled that eAMP can act as a direct agonist for the A1 adenosine receptor (A1R)[6].

When using AMPCP to block CD73, researchers must account for the accumulation of eAMP. This accumulated eAMP can trigger A1R-mediated Gi/o protein coupling, leading to the inhibition of adenylyl cyclase and a drop in intracellular cAMP[6]. Therefore, when interpreting the biological effects of CD73 inhibition in complex in vivo or co-culture models, the observed phenotype is often a composite of decreased adenosine (relieving A2A/A2B receptor suppression) and increased eAMP (driving A1R activation).

Conclusion

The strategic application of non-hydrolyzable AMP analogs is indispensable for decoding the purinergic checkpoint. By transitioning from the foundational AMPCP to highly stable, picomolar-potency derivatives like AB680 and SHR170008, the field is rapidly advancing toward robust clinical interventions[1][5]. For the application scientist, mastering the nuances of these analogs—coupled with self-validating, mass-spectrometry-driven assay designs—ensures absolute data integrity when evaluating novel immunotherapies.

References

  • Source: nih.
  • Source: bocsci.
  • Source: nih.
  • Source: nih.
  • Source: dovepress.
  • An In-depth Technical Guide to Extracellular Adenosine Monophosphate (eAMP)

Sources

Foundational

Chemical Properties and Mechanistic Applications of Alpha-Methylene Adenosine Monophosphate: A Technical Guide

Executive Summary Alpha-Methylene Adenosine Monophosphate (commonly abbreviated as ABM in structural databases) is a synthetic, enzymatically stable isostere of adenosine monophosphate (AMP). By replacing the canonical p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Alpha-Methylene Adenosine Monophosphate (commonly abbreviated as ABM in structural databases) is a synthetic, enzymatically stable isostere of adenosine monophosphate (AMP). By replacing the canonical phosphate architecture with a methylphosphonate or methylene-bridged moiety, ABM resists hydrolysis by endogenous nucleotidases and phosphodiesterases. This whitepaper provides an in-depth analysis of ABM’s physicochemical properties, its critical role as a non-hydrolyzable allosteric probe in structural biology (specifically for Ribose-phosphate pyrophosphokinase), and its emerging utility in antiviral drug repurposing pipelines.

Chemical Identity & Structural Characteristics

The structural integrity of natural nucleotides is often compromised in vitro and in vivo due to rapid enzymatic degradation. ABM circumvents this via a critical structural modification: the substitution of a canonical oxygen atom in the phosphate group with a carbon-based linkage (methylphosphonate ester), rendering the molecule invisible to standard hydrolytic cleavage mechanisms [1].

Physicochemical Properties

Understanding the baseline chemical properties of ABM is essential for formulating assay buffers and predicting its pharmacokinetic behavior in drug development.

PropertyValueImplication for Research
IUPAC Name [(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-methylphosphinic acidDefines the specific stereochemistry required for target binding.
Molecular Formula

Addition of the methyl/methylene group increases lipophilicity slightly compared to AMP.
Molecular Weight 345.25 g/mol Falls within the optimal Lipinski Rule of 5 range for small-molecule drugs[3].
Enzymatic Stability High (Phosphatase-resistant)Ideal for long-term incubation in co-crystallization and cellular assays.
PubChem CID 46936495Standardized identifier for cheminformatics [3].

Mechanistic Role & Target Enzymes

Allosteric Inhibition of PRPP Synthetase

Ribose-phosphate pyrophosphokinase (PRPP Synthetase) is a critical enzyme that catalyzes the synthesis of phosphoribosyl pyrophosphate (PRPP) from Ribose-5-phosphate and ATP. Because PRPP is a foundational precursor for nucleotide biosynthesis, its regulation is tightly controlled by AMP via allosteric feedback inhibition.

ABM acts as a high-fidelity structural mimic of AMP. When studying PRPP Synthetase, researchers utilize ABM because it binds specifically to the allosteric regulatory site without being consumed or altered by trace kinases/phosphatases in the protein preparation [1]. This stability was pivotal in resolving the crystal structure of PRPP Synthetase (PDB ID: 1IBS), where ABM effectively locked the enzyme in its inhibited conformation.

Pathway R5P Ribose-5-Phosphate PRPPS PRPP Synthetase (Active) R5P->PRPPS ATP ATP ATP->PRPPS PRPP PRPP (Nucleotide Precursor) PRPPS->PRPP Catalysis ABM Alpha-Methylene AMP (ABM) ABM->PRPPS Stable Allosteric Inhibition AMP AMP (Endogenous) AMP->PRPPS Transient Inhibition

Fig 1: Allosteric regulation of PRPP Synthetase by endogenous AMP and its stable synthetic analog, ABM.

Emerging Role in Antiviral Therapeutics

Beyond its established role in enzymology, ABM has garnered attention in computational drug repurposing. During the global push to identify inhibitors for the SARS-CoV-2 virus, structure-based virtual screening identified ABM as a highly potent binder to the viral Spike protein's Receptor-Binding Domain (RBD). According to Haridas et al., ABM exhibits a favorable binding free energy of -7.606 kcal/mol , outperforming several FDA-approved nucleotide analogs [2]. The molecule's purine scaffold and modified phosphate group allow it to form robust hydrogen bonds and electrostatic interactions within the viral target cavity.

Experimental Protocols: Enzymatic Assays & Binding Studies

To leverage ABM effectively in drug development and structural biology, experimental workflows must be rigorously designed to prevent artifactual data. Below are self-validating protocols for thermodynamic profiling and structural resolution.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality & Rationale: ITC is selected over fluorescence-based assays because it directly measures the heat released or absorbed during binding, providing a complete thermodynamic profile (


, 

,

) without requiring bulky fluorophores that might alter ABM's binding kinetics.
  • Buffer Matching (Critical Step): Dialyze the purified target protein (e.g., PRPP Synthetase) extensively against the assay buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM

    
    ). Dissolve ABM powder directly into the final dialysate to ensure exact buffer matching. Failure to do this will result in massive heat-of-dilution artifacts.
    
  • Cell Loading: Load 300

    
     of 20 
    
    
    
    target protein into the ITC sample cell.
  • Syringe Loading: Load the titration syringe with 200

    
     ABM.
    
  • Titration Parameters: Execute 20 injections of 2

    
     each at 25°C, with a 120-second spacing between injections to allow the thermal baseline to re-equilibrate.
    
  • Self-Validation: Perform a control titration of ABM into the buffer alone. Subtract this background heat from the protein titration data before fitting to a one-site binding model.

Protocol 2: Co-Crystallization with PRPP Synthetase

Causality & Rationale: ABM is utilized here because native AMP would degrade over the multi-day crystallization process. Cadmium (


) is introduced to substitute for physiological Magnesium (

); Cadmium provides a strong anomalous scattering signal crucial for solving the phase problem in X-ray diffraction[1].
  • Complex Formation: Incubate 10 mg/mL of purified PRPP Synthetase with 2 mM ABM and 1 mM

    
     on ice for 1 hour to ensure complete saturation of the allosteric sites.
    
  • Hanging Drop Vapor Diffusion: On a siliconized coverslip, mix 1

    
     of the protein-ligand complex with 1 
    
    
    
    of reservoir solution (15% PEG 4000, 0.1 M HEPES pH 7.0).
  • Equilibration: Invert the coverslip over a well containing 500

    
     of the reservoir solution and seal with vacuum grease.
    
  • Harvesting: Monitor crystal growth over 3–7 days. Once formed, cryoprotect the crystals by briefly soaking them in the reservoir solution supplemented with 20% glycerol before flash-freezing in liquid nitrogen.

Workflow cluster_0 Parallel Validation Workflow Prep 1. Protein Preparation (Dialysis & Buffer Matching) Incubate 2. Ligand Incubation (Equilibrate with 2mM ABM & Cd2+) Prep->Incubate ITC 3a. Isothermal Titration Calorimetry (Determine Kd, ΔH, ΔS) Incubate->ITC Xray 3b. Vapor Diffusion Crystallization (Determine 3D Binding Pose) Incubate->Xray Analysis 4. Structural & Thermodynamic Integration ITC->Analysis Xray->Analysis

Fig 2: Parallel experimental workflow for validating ABM binding thermodynamics and structural pose.

Conclusion

Alpha-Methylene Adenosine Monophosphate represents a triumph of rational chemical design. By making a precise isosteric substitution at the phosphate linkage, researchers have unlocked a robust tool capable of surviving the harsh biochemical environments required for structural biology. As computational screening methods continue to evolve, the utility of stable nucleotide analogs like ABM will inevitably expand from basic enzymology into the frontiers of targeted antiviral and oncological therapies.

References

  • ABM Ligand Summary Page - RCSB Protein Data Bank. URL:[Link]

  • Drug Repurposing for COVID-19 from FDA Approved and Experiment Stage Drugs by in Silico Methods with SARS CoV-2 Spike Protein - ResearchGate. URL:[Link]

  • [(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-methylphosphinic acid | CID 46936495 - PubChem. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Solubilization and In Vitro Application of α,β-Methyleneadenosine 5'-Monophosphate (AMP-CPP)

Mechanistic Overview & Application Scope α,β-Methyleneadenosine 5'-monophosphate (and its related di- and tri-phosphate analogs, widely referred to in assay literature as AMP-CPP or AMP-CP) are synthetic, non-hydrolyzabl...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Overview & Application Scope

α,β-Methyleneadenosine 5'-monophosphate (and its related di- and tri-phosphate analogs, widely referred to in assay literature as AMP-CPP or AMP-CP) are synthetic, non-hydrolyzable nucleotide derivatives. By replacing the oxygen atom within the phosphate chain or the ribose-phosphate linkage with a methylene bridge (-CH₂-), the molecule becomes highly resistant to enzymatic cleavage by ecto-nucleotidases[1].

In cell culture models and immunotherapy development, AMP-CPP is primarily deployed as a potent, competitive inhibitor of CD73 (Ecto-5'-nucleotidase) [2]. CD73 is the rate-limiting enzyme in the purinergic signaling cascade, responsible for hydrolyzing extracellular AMP into immunosuppressive adenosine[3]. By blocking this pathway, researchers can effectively reverse adenosine-mediated immune evasion in tumor microenvironments, allowing for the functional assessment of T-cell proliferation and macrophage polarization[4].

Pathway ATP ATP ADP ADP ATP->ADP CD39 AMP AMP ADP->AMP CD39 CD73 CD73 Enzyme AMP->CD73 Substrate ADO Adenosine Receptors Adenosine Receptors ADO->Receptors Signaling CD73->ADO Hydrolysis AMPCPP AMP-CPP Analogs AMPCPP->CD73 Inhibits

Fig 1: Purinergic signaling cascade and targeted inhibition of CD73 by α,β-methyleneadenosine analogs.

Physicochemical Properties & Solubilization Strategy

A frequent point of failure in nucleotide analog preparation is the incorrect selection of solvent. Due to their highly polar phosphate groups, these compounds are inherently hydrophilic. Attempting to dissolve them in organic solvents like DMSO or ethanol results in immediate precipitation and inaccurate downstream dosing. Aqueous buffers are mandatory.

Furthermore, if the compound is utilized in its free acid form, it will drastically lower the pH of the solution (pH ~3.0). This acidic state impairs complete solvation (as the phosphate groups remain protonated and uncharged) and will crash the buffering capacity of cell culture media, leading to artifactual cytotoxicity.

Table 1: Quantitative Physicochemical Profile

PropertySpecificationExperimental Implication
Target Enzyme CD73 (Ecto-5'-nucleotidase)Competitively blocks conversion of AMP to Adenosine[5].
Aqueous Solubility 50 – 100 mg/mLRequires aqueous solvents; avoid organic solvents like DMSO[2].
pH (Free Acid) ~3.0 in H₂ORequires active neutralization with NaOH to dissolve fully.
IC₅₀ (CD73) 0.15 µM – 0.30 µMWorking concentrations in cell culture range from 10 µM to 50 µM[1].
Storage (Solution) -20°C to -80°CMust be aliquoted to prevent hydrolysis; stable for 1–6 months[2].

Causality-Driven Solubilization Protocol

The following protocol outlines the preparation of a 50 mM stock solution using a self-validating methodology to ensure structural integrity and physiological compatibility.

Step 1: Mass Calculation Determine the mass required for a 50 mM stock solution. Assuming a standard molecular weight of ~425.2 g/mol for the free acid, dissolving 21.26 mg in 1 mL of solvent yields a 50 mM stock.

Step 2: Primary Hydration Transfer the weighed powder to a sterile microcentrifuge tube. Add 800 µL of sterile, nuclease-free water (80% of the final target volume).

Step 3: Ultrasonication & pH Neutralization (Critical Step) Causality: The protonated phosphate groups in the free acid form lack the ionic charge required for complete aqueous solvation.

  • Add 1M NaOH in 2–5 µL dropwise increments.

  • Vortex gently or apply brief ultrasonication after each addition to encourage solvation[2].

  • Self-Validating Checkpoint: The solution will initially appear as a cloudy, hazy suspension. As the pH approaches 7.0–7.4, the phosphate groups deprotonate, and the solution must transition to completely optically clear . Do not proceed to filtration if micro-particulates remain; continue dropwise pH adjustment until absolute clarity is achieved. (Note: If utilizing a pre-neutralized sodium or lithium salt, this step is largely bypassed as dissolution is immediate).

Step 4: Volume Adjustment & Sterilization Once clear, bring the total volume up to 1 mL using nuclease-free water. Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter . Causality: PES membranes exhibit extremely low non-specific binding, ensuring the highly charged nucleotide analog is not trapped in the filter matrix during sterilization.

Step 5: Aliquoting and Storage Divide the sterile stock into 20–50 µL single-use aliquots and store immediately at -80°C[2]. Causality: Repeated freeze-thaw cycles introduce ambient moisture and temperature fluctuations that slowly degrade the ester bonds, compromising the inhibitor's binding affinity.

In Vitro Cell Culture Workflow: CD73 Inhibition Assay

To accurately assess CD73 inhibition in vitro, the timing of inhibitor application is critical.

  • Cell Preparation: Seed target cells known to highly express CD73 (e.g., MDA-MB-231 breast cancer cells or isolated macrophages) in appropriate multi-well plates and allow them to adhere overnight[5].

  • Pre-Incubation: Aspirate the old media. Replace with fresh culture media containing 10 µM to 50 µM of the dissolved AMP-CPP[6]. Incubate the cells for 15–30 minutes at 37°C.

    • Causality: Pre-incubation is essential. It allows the competitive inhibitor to fully occupy the CD73 active sites before any endogenous or exogenous substrate is introduced, preventing premature AMP hydrolysis[3].

  • Substrate Addition: Introduce the experimental substrate (e.g., 10 µM AMP) to the culture[5].

  • Downstream Analysis: Extract the supernatant at designated time points (e.g., 5, 15, 30 minutes) to measure extracellular adenosine depletion via HPLC, or proceed to assess downstream functional readouts such as T-cell proliferation assays[4].

References

  • Title: Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39. Source: PLOS One (2017). URL: [Link]

  • Title: Apoptotic Vesicles Attenuate Acute Lung Injury via CD73-Mediated Inhibition of Platelet Activation and NETosis. Source: International Journal of Nanomedicine, Dove Medical Press (2025). URL: [Link]

  • Title: Tumor-educated monocytes suppress T cells via adenosine and depletion of adenosine in the tumor microenvironment. Source: bioRxiv (2022). URL: [Link]

Sources

Application

Application Note: Preparation of Alpha-Methylene Adenosine Monophosphate (ABM) Stock Solution

This Application Note and Protocol is designed for the preparation of Alpha-Methylene Adenosine Monophosphate , a specific nucleotide analog identified in structural biology and drug development contexts (e.g., PDB Ligan...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for the preparation of Alpha-Methylene Adenosine Monophosphate , a specific nucleotide analog identified in structural biology and drug development contexts (e.g., PDB Ligand ID: ABM ).[1][2]

Critical Nomenclature Warning

Before proceeding, confirm the chemical identity of your compound. There is a common nomenclature overlap in this field:

  • Target Compound (This Protocol): Alpha-Methylene Adenosine Monophosphate (Ligand ABM , PubChem CID 445093). This is a phosphonate/phosphinic acid analog of AMP where the phosphate group is modified (often containing a P-C bond). It is an experimental inhibitor (e.g., Ribose-phosphate pyrophosphokinase).[3]

  • Common Confusion: Adenosine 5'-(α,β-methylene)diphosphate (often abbreviated as AMP-CP or AOPCP). This is a CD73 inhibitor and an ADP analog. If you have AMP-CP, the preparation is similar, but the molecular weight and biological application differ.

Introduction & Mechanism

Alpha-Methylene Adenosine Monophosphate (ABM) is a synthetic nucleotide analog. Structurally, it mimics Adenosine Monophosphate (AMP) but contains a modification (typically a methylene bridge replacing an oxygen or a methyl-phosphonate substitution) that renders the terminal phosphate bond non-hydrolyzable or chemically distinct.

Key Applications:

  • Enzyme Inhibition: Acts as a competitive inhibitor for enzymes binding AMP, such as Ribose-phosphate pyrophosphokinase (PRPS) and potentially viral spike proteins (e.g., SARS-CoV-2).

  • Structural Biology: Used as a non-hydrolyzable ligand in X-ray crystallography to trap enzymes in specific conformational states (e.g., PDB 1D9Y).

  • Metabolic Stability: The P-C bond (if present) confers resistance to phosphatases, allowing prolonged intracellular half-life compared to natural AMP.

Chemical Specifications

PropertyDetail
Chemical Name Alpha-Methylene Adenosine Monophosphate
Common Identifier PDB Ligand: ABM
Molecular Formula

Molecular Weight ~345.25 g/mol (Free Acid) *
Solubility Water (with pH adjustment), PBS, DMSO (lower solubility)
Appearance White lyophilized powder

*Note: Always verify the MW on your specific vial. If supplied as a sodium salt, the MW will be higher (e.g., +22 Da per Na+).

Materials & Equipment

  • Reagent: Alpha-Methylene Adenosine Monophosphate (Lyophilized).

  • Solvent: Nuclease-free, deionized water (Milli-Q, 18.2 MΩ·cm).

  • pH Adjustment: 1 M NaOH (Sodium Hydroxide) – Critical for free acid dissolution.

  • Filtration: 0.22 µm PES (Polyethersulfone) syringe filters.

  • Vials: Sterile, amber polypropylene microcentrifuge tubes (light protection recommended).

Preparation Protocol (Step-by-Step)

Phase A: Calculation

Determine the mass required for your target volume and concentration.[4] Formula:



Example for 1 mL of 100 mM Stock (using MW 345.25):



Phase B: Solubilization (The "Titration Method")

Nucleotide phosphonates in their free acid form are often sparingly soluble in water until ionized.

  • Weighing: Accurately weigh the lyophilized powder into a sterile tube.

  • Initial Solvent: Add 80% of the calculated volume of Nuclease-free water.

    • Do not add the full volume yet.

  • Vortex: Vortex vigorously for 30 seconds. The solution may appear cloudy or contain precipitate (acidic form).

  • pH Adjustment (Critical Step):

    • Check pH using a micro-pH probe or pH paper (spot test). It will likely be acidic (pH < 4).

    • Add 1 M NaOH dropwise (or 0.1 M for small volumes) while vortexing.

    • Target pH: 7.0 – 7.5 .

    • Observation: As the pH approaches neutral, the solution will turn crystal clear.

  • Final Volume: Once dissolved and at neutral pH, add Nuclease-free water to reach the final target volume.

Phase C: Sterilization & Quality Control
  • Filtration: Pass the solution through a 0.22 µm PES filter into a sterile receiver tube.

    • Note: Pre-wet the filter with water to minimize volume loss if preparing < 1 mL.

  • Concentration Verification (Optional but Recommended):

    • Dilute 1:1000 in buffer.

    • Measure Absorbance at 260 nm (

      
      ).
      
    • Calculate actual concentration using the Adenosine extinction coefficient (

      
      ).
      
    • 
      .
      
Phase D: Storage
  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Freeze: Store at -20°C (stable for >1 year) or -80°C (indefinite).

  • Labeling: Include Compound Name, Concentration, Solvent, Date, and "pH 7.5".

Visualization of Logic & Workflow

Chemical Structure Logic

The following diagram illustrates the structural relationship and the "Alpha-Methylene" modification logic.

G AMP Adenosine Monophosphate (Natural Substrate) Mod Modification: Alpha-Methylene / Phosphonate (Replaces P-O or O-C bond) AMP->Mod Chemical Synthesis Target Target Protein (e.g., PRPS, Viral Spike) AMP->Target Hydrolyzed/Metabolized ABM Alpha-Methylene AMP (ABM) (Non-Hydrolyzable Analog) Mod->ABM Resulting Analog ABM->Target Stable Binding (Inhibition/Locking)

Caption: Structural derivation of ABM from AMP and its consequent metabolic stability allowing for sustained target inhibition.

Preparation Workflow

Prep Start Lyophilized ABM Powder (Free Acid) Dissolve Add 80% Vol Water (Result: Cloudy/Acidic) Start->Dissolve Neutralize Titrate with NaOH to pH 7.2 - 7.5 (Result: Clear Solution) Dissolve->Neutralize Solubilization Finalize Adjust to Final Volume & Filter Sterilize (0.22 µm) Neutralize->Finalize Store Aliquot & Store at -20°C Finalize->Store

Caption: Step-by-step titration method for preparing soluble nucleotide phosphonate stocks.

References

  • RCSB Protein Data Bank. Ligand Summary Page: ABM (Alpha-Methylene Adenosine Monophosphate). Retrieved from [Link]

  • PubChem. Compound Summary: Alpha-Methylene Adenosine Monophosphate (CID 445093).[5][6] National Library of Medicine. Retrieved from [Link]

  • Haridas, M. et al. (2020).[7] Drug Repurposing for COVID-19...[7] Alpha-Methylene Adenosine Monophosphate.[3][5][6][7][8][9][10][11][12][13] ResearchGate. (Contextual usage as viral inhibitor).

  • Tocris Bioscience.General Guide to Preparing Nucleotide Stock Solutions.

Sources

Method

HPLC detection methods for alpha-methylene adenosine monophosphate

This guide details the High-Performance Liquid Chromatography (HPLC) detection of -Methylene Adenosine Monophosphate (commonly referred to as ACP , AMP-CP , or Adenosine 5'-methylenephosphonate ).[1] Application Note: HP...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the High-Performance Liquid Chromatography (HPLC) detection of


-Methylene Adenosine Monophosphate  (commonly referred to as ACP , AMP-CP , or Adenosine 5'-methylenephosphonate ).[1]

Application Note: HPLC Detection of -Methylene Adenosine Monophosphate (ACP) and Related Nucleotide Analogs


-methylene-AMP (ACP) in the presence of native Adenosine Nucleotides (AMP, ADP, ATP).

Introduction & Molecule Profile[2][3]


-Methylene Adenosine Monophosphate (ACP)  is a phosphonate isostere of Adenosine 5'-Monophosphate (AMP). Structurally, the bridging oxygen atom between the 5'-carbon of the ribose and the phosphorus atom is replaced by a methylene (

) group.

This modification renders the molecule resistant to hydrolysis by 5'-nucleotidases (e.g., CD73) , making it a critical tool in purinergic signaling research. It is distinct from the CD73 inhibitor AOPCP (Adenosine 5'-(


-methylene)diphosphate), though they are often analyzed in similar metabolic panels.[1]
Physicochemical Profile
PropertyValue / CharacteristicImpact on HPLC
Chemical Structure Adenosine-

-

High Polarity; Anionic at pH > 2.[1]

259-260 nmUV Detection is standard and sensitive.
pKa ~7.6 (Phosphonate)Requires pH control (pH 6.0–7.0) for consistent retention.
Stability High (Non-hydrolyzable)Stable in acidic mobile phases unlike ATP.

Strategic Method Selection

Due to the hydrophilic and ionic nature of ACP, standard Reverse Phase (RP) C18 chromatography results in near-zero retention (


). To achieve retention and separation from native AMP, we employ two primary strategies:[1]
  • Ion-Pair Reverse Phase HPLC (IP-RP-HPLC): The "Workhorse" method. Uses a lipophilic cation (e.g., Tetrabutylammonium) to form a neutral ion pair with the nucleotide, allowing retention on a C18 column.[1]

  • Anion Exchange Chromatography (AEX): The "High-Resolution" method. Separates based strictly on charge density. Ideal for resolving mono-, di-, and triphosphates.[1][2][3]

Protocol A: Ion-Pair RP-HPLC (Recommended)[2]

This method provides the highest resolution between the structural analog (ACP) and the natural metabolite (AMP).

Reagents & Mobile Phase Preparation[1][2][6][7]
  • Solvent A (Buffer): 10 mM Tetrabutylammonium Bisulfate (TBA-HS) + 100 mM Potassium Phosphate Monobasic (

    
    ).
    
    • Preparation: Dissolve salts in HPLC-grade water.[1] Adjust pH to 6.0 ± 0.1 using KOH. Filter through 0.22 µm membrane.[1]

    • Note: The phosphate buffer suppresses silanol activity, reducing peak tailing.[1]

  • Solvent B (Organic): Acetonitrile (ACN) (HPLC Grade).

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]

  • Flow Rate: 1.0 mL/min.[4]

  • Temperature: 25°C (Ambient) or 30°C (Controlled).

  • Detection: Diode Array Detector (DAD) or UV at 260 nm (Reference 360 nm).

  • Injection Volume: 10–20 µL.

Gradient Program
Time (min)% Solvent A% Solvent BStep Description
0.0982Equilibration
2.0982Isocratic Hold (Elute salts)
15.08020Linear Gradient (Elute ACP/AMP)
20.06040Wash (Elute ADP/ATP/AOPCP)
22.0982Re-equilibration Start
30.0982End of Run
System Suitability Criteria (Self-Validating)
  • Resolution (

    
    ):  > 1.5 between ACP and AMP peaks.
    
  • Tailing Factor (

    
    ):  < 1.3 for the ACP peak.
    
  • Retention Time Precision: %RSD < 0.5% (n=6 injections).

Protocol B: Strong Anion Exchange (SAX)

Use this method if your sample contains high protein content or if you wish to avoid ion-pairing reagents (which can contaminate MS systems).

Reagents
  • Solvent A: 5 mM Ammonium Dihydrogen Phosphate (

    
    ), pH 2.8.
    
  • Solvent B: 500 mM Ammonium Dihydrogen Phosphate (

    
    ), pH 2.8.
    
Chromatographic Conditions
  • Column: Strong Anion Exchange (SAX) (e.g., Whatman Partisil 10 SAX), 4.6 x 250 mm.[1]

  • Flow Rate: 1.5 mL/min.

  • Detection: UV 260 nm.

Gradient Logic

Nucleotides elute in order of increasing negative charge:

  • Nucleosides (Adenosine) - Void volume

  • Monophosphates (AMP, ACP) - Low %B[1]

  • Diphosphates (ADP, AOPCP) - Medium %B[1]

  • Triphosphates (ATP) - High %B

Visual Workflows & Logic

Experimental Workflow Diagram

G cluster_HPLC HPLC Separation Choice Start Biological Sample (Cell Lysate / Enzymatic Reaction) Prep Sample Preparation (PCA Extraction + Neutralization) Start->Prep Filter Filtration (0.22 µm PVDF) Prep->Filter Decision Is MS Detection Required? Filter->Decision MethodA Method A: Ion-Pair RP (TBA + Phosphate) High Resolution Decision->MethodA No (UV only) MethodB Method B: HILIC / Volatile IP (Ammonium Acetate) MS Compatible Decision->MethodB Yes (LC-MS) Detect Detection UV @ 260nm MethodA->Detect MethodB->Detect Data Data Analysis (Peak Area Integration) Detect->Data

Caption: Decision tree for selecting the optimal chromatographic strategy based on detection requirements.

Chemical Structure Logic

Structures AMP Adenosine 5'-Monophosphate (AMP) Natural Substrate Hydrolyzable (P-O-C) Relation Differ by bridging atom (O vs CH2) AMP->Relation ACP alpha-Methylene AMP (ACP) Synthetic Analog Non-Hydrolyzable (P-C-C) Relation->ACP

Caption: Structural comparison highlighting the critical methylene substitution responsible for enzyme resistance.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Interaction with silanol groups on silica.[1]Increase Phosphate concentration (up to 100 mM) or add 1-5% Methanol to Mobile Phase A.
Co-elution of ACP & AMP Insufficient Ion-Pairing strength.Increase TBA concentration (e.g., from 5 mM to 10 mM) or lower pH to 5.5.
Baseline Drift UV absorption of Ion-Pair reagent.Use high-purity "HPLC-Grade" TBA salts; Ensure reference wavelength is set correctly.
Double Peaks Sample solvent incompatibility.Dissolve standards in Mobile Phase A rather than pure water or high organic solvent.

References

  • Optimized HPLC method to elucidate the complex purinergic signaling dynamics. Source: National Institutes of Health (PMC8819992). URL:[Link]

  • Analysis of Adenosine Nucleotides on Mixed-Mode Columns. Source: SIELC Technologies.[2] URL:[Link]

  • A Continuous Spectrophotometric Assay for Monitoring AMP Production. Source: PubMed (PMID: 26278672). URL:[Link]

Sources

Application

Application Note: Functional Validation of the CD73/Adenosine Immunosuppressive Axis via Flow Cytometry

Reagent Focus: -Methylene Adenosine 5'-Diphosphate (AMP-CP / APCP) Target: Ecto-5'-nucleotidase (CD73) Application: Functional Phospho-Flow Cytometry & Enzymatic Specificity Validation Date: October 2023 (Review) Abstrac...

Author: BenchChem Technical Support Team. Date: March 2026

Reagent Focus:


-Methylene Adenosine 5'-Diphosphate (AMP-CP / APCP)
Target:  Ecto-5'-nucleotidase (CD73)
Application:  Functional Phospho-Flow Cytometry & Enzymatic Specificity Validation
Date:  October 2023 (Review)

Abstract & Scientific Rationale

The tumor microenvironment (TME) is often characterized by an "Adenosine Halo"—a zone of profound immunosuppression driven by the catabolism of extracellular ATP into Adenosine. This process is sequentially catalyzed by the ecto-enzymes CD39 (NTPDase1) and CD73 (ecto-5'-nucleotidase).

While standard flow cytometry routinely measures CD73 expression (surface density), it fails to confirm enzymatic activity. A cell may express CD73 but lack the functional capacity to generate adenosine due to conformational locking or lack of substrate.

Alpha-methylene adenosine monophosphate (and its widely used analog AMP-CP or APCP ) is a non-hydrolyzable analog of AMP.[1] It acts as a potent, competitive inhibitor of CD73.[2] In flow cytometry, AMP-CP is not a stain, but a functional validator . It is used to prove that downstream signaling events (e.g., CREB phosphorylation) or substrate consumption are specifically driven by CD73, rather than non-specific phosphatases.

This guide details the protocol for CD73 Functional Phospho-Flow , utilizing AMP-CP to validate the adenosine-dependent signaling pathway in human PBMCs and tumor-infiltrating lymphocytes.

Reagent Clarification & Mechanism

Critical Note on Nomenclature: In literature and commerce, the term "alpha-methylene adenosine monophosphate" is frequently used interchangeably with Adenosine 5'-(α,β-methylene)diphosphate (abbreviated as AMP-CP , APCP , or AOPCP ).

  • Mechanism: CD73 cleaves the 5'-phosphate from AMP.[1][2][3]

  • Inhibition: AMP-CP mimics the AMP structure but contains a stable methylene bridge between the phosphate groups (or a phosphonate bond mimicking the ester), preventing hydrolysis by CD73. This locks the enzyme active site.

Pathway Diagram: The CD73 Checkpoint

CD73_Pathway ATP Extracellular ATP AMP AMP (Substrate) ATP->AMP CD39 ADO Adenosine (Product) AMP->ADO Hydrolysis CD73 CD73 Enzyme (Surface) AMP->CD73 Binds AMPCP AMP-CP (Inhibitor) AMPCP->CD73 Blocks A2AR A2A Receptor ADO->A2AR Activation CD73->ADO Catalysis cAMP cAMP A2AR->cAMP Signaling pCREB pCREB / pS6 (Flow Detection) cAMP->pCREB Phosphorylation

Figure 1: The Adenosinergic Signaling Pathway.[4][5] AMP-CP competitively inhibits CD73, preventing the conversion of AMP to Adenosine and blocking downstream phosphorylation of CREB/S6.

Protocol: Functional Phospho-Flow Cytometry

This assay measures the capacity of cell-surface CD73 to convert exogenous AMP into Adenosine, which subsequently triggers the A2A receptor on the same or neighboring cells, leading to phosphorylation of CREB (S133) or S6.

Materials Required[1][2][4][6][7][8][9][10]
  • Cells: Human PBMCs or dissociated tumor tissue.

  • Inhibitor: AMP-CP (Adenosine 5'-(α,β-methylene)diphosphate), Sigma/Merck or Tocris. Stock: 10mM in water.

  • Substrate: 5'-AMP (Adenosine 5'-monophosphate).[3] Stock: 10mM in PBS.

  • Flow Antibody: Anti-pCREB (Clone J151-21) or Anti-pS6 (Clone D57.2.2E), conjugated to PE or Alexa Fluor 647.

  • Surface Markers: CD3, CD4, CD8, CD73 (for correlation).

  • Buffer: Phosphate-free RPMI or HBSS (Phosphate can inhibit CD73; use low-phosphate buffers if possible, though physiological saline works for short assays).

Experimental Workflow

Workflow cluster_conditions Treatment Groups Step1 1. Harvest & Rest (37°C, 30 min in serum-free media) Step2 2. Divide into 3 Conditions Step1->Step2 GrpA A: Basal (Vehicle) Step2->GrpA GrpB B: Agonist (+ AMP 100µM) Step2->GrpB GrpC C: Specificity Control (+ AMP 100µM + AMP-CP 50µM) Step2->GrpC Step3 3. Incubation (15 - 30 mins @ 37°C) GrpA->Step3 GrpB->Step3 GrpC->Step3 Step4 4. Fixation (PFA 1.5% or Phosflow Fix Buffer) Step3->Step4 Step5 5. Permeabilization (Ice-cold Methanol 90% or Perm Buffer III) Step4->Step5 Step6 6. Staining (Surface Markers + Anti-pCREB) Step5->Step6 Step7 7. Acquisition (Flow Cytometer) Step6->Step7

Figure 2: Experimental workflow for validating CD73-dependent signaling using AMP-CP.

Step-by-Step Procedure
  • Cell Preparation:

    • Resuspend

      
       cells/mL in serum-free RPMI.
      
    • Critical: Rest cells for 30 minutes at 37°C to lower basal phosphorylation levels.

  • Inhibitor Pre-Incubation (The AMP-CP Step):

    • Aliquot cells into flow tubes.

    • Tube A (Basal): Add Vehicle.

    • Tube B (AMP Stim): Add Vehicle.

    • Tube C (Block): Add 50 µM AMP-CP .

    • Incubate for 10 minutes at 37°C. This allows AMP-CP to bind and saturate CD73 active sites.

  • Substrate Addition:

    • Add 100 µM 5'-AMP to Tube B and Tube C.

    • Incubate for 15–30 minutes at 37°C.

    • Mechanism:[1][3][4][6][7][8] In Tube B, CD73 converts AMP

      
       Adenosine 
      
      
      
      pCREB. In Tube C, CD73 is blocked; AMP remains AMP; No Adenosine is produced; pCREB remains low.
  • Fixation & Permeabilization:

    • Immediately add pre-warmed Fixation Buffer (e.g., BD Phosflow Lyse/Fix) directly to the media to stop phosphatase activity. Incubate 10 min at 37°C.

    • Spin down (600g, 5 min). Aspirate.

    • Permeabilize with ice-cold 90% Methanol (or specific Perm Buffer III) for 30 min on ice. Note: Methanol is preferred for pCREB/pS6 epitopes.

  • Staining:

    • Wash cells 2x with Flow Staining Buffer (PBS + 2% FBS).

    • Stain with surface antibodies (CD3, CD73) and intracellular Anti-pCREB (S133) .

    • Incubate 30-60 min at RT in the dark.

  • Acquisition:

    • Run on flow cytometer.[4][5][6][7][9][10] Collect at least 50,000 events.

Data Analysis & Expected Results

To interpret the data, gate on the population of interest (e.g., CD3+ T cells or CD73+ Tumor cells). Calculate the Median Fluorescence Intensity (MFI) of pCREB.

Interpretation Table
ConditionReagents AddedExpected pCREB MFIBiological Interpretation
Basal Media OnlyLow (+)Baseline signaling state.
Stimulation 5'-AMPHigh (+++)CD73 successfully converted AMP to Adenosine, triggering A2AR.
Inhibition 5'-AMP + AMP-CP Low (+)Crucial Control. Confirms that the signal in the "Stimulation" group was generated by CD73 activity, not by spontaneous hydrolysis or other enzymes.
Positive Ctrl NECA (Adenosine Analog)High (+++)Bypasses CD73; directly stimulates A2AR. Verifies the receptor is functional even if CD73 is not.
Troubleshooting: "Why didn't AMP-CP work?"
  • Concentration: Ensure AMP-CP is used at 50–100 µM. The

    
     is in the nanomolar range, but in whole-cell assays, higher concentrations are needed to outcompete high local AMP concentrations.
    
  • Wash Steps: Do not wash the cells after adding AMP-CP and before adding AMP. The inhibitor must be present during the substrate incubation.

  • Receptor Desensitization: If incubation with AMP is too long (>1 hour), A2A receptors may internalize, reducing the pCREB signal.

Alternative Application: Substrate Competition

If using a fluorescent AMP analog (e.g., Etheno-AMP or Bodipy-AMP ) to visualize uptake or binding:

  • Pre-incubate cells with AMP-CP (100 µM) .

  • Add Fluorescent-AMP.

  • Measure fluorescence.

  • Result: Cells treated with AMP-CP should show significantly reduced fluorescence compared to untreated cells, proving that the binding/uptake is CD73-mediated.

References

  • Antonioli, L., et al. (2013). "Immunity, inflammation and cancer: a leading role for adenosine." Nature Reviews Cancer, 13(12), 842-857. Link

  • Bhattarai, S., et al. (2015).[10] "α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5′-Nucleotidase (CD73) Inhibitors." Journal of Medicinal Chemistry, 58(15), 6248–6263. Link

  • Perrot, I., et al. (2019). "Blocking Antibodies Targeting the CD39/CD73 Immunosuppressive Pathway Unleash Immune Responses in Combination Cancer Therapies." Cell Reports, 27(8), 2411-2425. Link

  • BD Biosciences. (2020). "Techniques for Phospho Protein Analysis." Application Note.Link

Sources

Method

Technical Guide: Handling and Application of Methylene-Bridged Adenosine Phosphates

Focus: Adenosine 5'-(α,β-methylene)diphosphate (AOPCP) and α,β-Methylene-ATP Context: Drug Discovery (Immuno-Oncology & Purinergic Signaling)[1] Part 1: Executive Technical Summary[1] The Molecule and the Nomenclature In...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Adenosine 5'-(α,β-methylene)diphosphate (AOPCP) and α,β-Methylene-ATP Context: Drug Discovery (Immuno-Oncology & Purinergic Signaling)[1]

Part 1: Executive Technical Summary[1]

The Molecule and the Nomenclature

In the context of drug development—specifically immuno-oncology and purinergic signaling—"alpha-methylene adenosine monophosphate" is a colloquialism often referring to Adenosine 5'-(α,β-methylene)diphosphate (commonly abbreviated as AOPCP or AMP-CP ).[1]

While natural nucleotides contain a labile phosphoanhydride bond (P-O-P), these analogs replace the bridging oxygen with a methylene group (P-CH₂-P).[1] This modification renders the molecule resistant to hydrolysis by ubiquitous nucleotidases (like CD39/CD73) while retaining affinity for P2 receptors and specific enzymes.

Common NameAbbreviationCAS No.Primary Application
Adenosine 5'-(α,β-methylene)diphosphate AOPCP / AMP-CP3768-14-7 CD73 Inhibitor (Immuno-oncology gold standard)
α,β-Methyleneadenosine 5'-triphosphateAMP-CPP / α,β-meATP7292-42-4Stable P2X/P2Y Receptor Agonist

Note: This guide prioritizes AOPCP due to its critical role as a reference inhibitor in CD73-targeted drug discovery.

Mechanism of Action (Why use it?)

AOPCP acts as a potent, competitive inhibitor of ecto-5'-nucleotidase (CD73) .[1] In the tumor microenvironment, CD73 hydrolyzes AMP into Adenosine (an immunosuppressive signal).[1][2][3][4] AOPCP mimics the transition state of AMP but cannot be cleaved, effectively blocking Adenosine production and restoring T-cell activity.

Part 2: Safety Data Sheet (SDS) & Handling Protocols

Hazard Classification: Generally GHS Category 2 (Irritant) . Signal Word: WARNING.

Core Hazards (GHS)[1][2]
  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation (if dust is inhaled).

  • Bioactivity Warning: This compound is a potent biological effector. It activates/blocks purinergic signaling pathways at nanomolar concentrations. Treat as a bioactive drug candidate.

Handling & Storage Protocol (The "Self-Validating" System)

The primary risk to AOPCP integrity is moisture , not heat.[1] The P-C-P bond is heat-stable, but the ribose moiety and physical form are hygroscopic.

Step-by-Step Storage:

  • Arrival: Product usually arrives lyophilized at ambient temperature.

  • Long-Term Storage: Store at -20°C .

  • Desiccation: Store the vial inside a secondary container with active desiccant (silica gel).

  • Reconstitution (Critical Step):

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Solvent: Water or PBS (pH 7.2). Soluble up to ~50 mg/mL.

    • Aliquoting: Do not store diluted working solutions (e.g., 10 µM) for more than 24 hours. Create high-concentration stocks (e.g., 10 mM), aliquot into single-use tubes, and freeze at -20°C.

    • Freeze-Thaw: Limit to <3 cycles.

Part 3: Application Note – CD73 Inhibition Assay

Objective: Validate a novel drug candidate against the reference inhibitor (AOPCP) by measuring the conversion of AMP to Adenosine.

Experimental Logic

We quantify the inorganic phosphate (Pi) released during the hydrolysis of AMP by CD73. AOPCP blocks this release.

  • Substrate: AMP (Adenosine Monophosphate).

  • Enzyme: Recombinant Human CD73 (ecto-5'-nucleotidase).[1]

  • Detection: Malachite Green Phosphate Detection (Colorimetric, 620 nm).

Reagents Preparation
  • Assay Buffer: 25 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂.

    • Why: Mg²⁺ and Ca²⁺ are cofactors required for maximal CD73 activity.

  • Substrate Solution: 500 µM AMP in Assay Buffer.

  • AOPCP Stock: 10 mM in water (Serial dilute to 1 nM – 10 µM for IC50 curve).

Protocol Steps
  • Plating: Add 10 µL of Test Compound or AOPCP (Reference) to a 96-well clear plate.

  • Enzyme Addition: Add 20 µL of rhCD73 (0.5 ng/µL) to the wells.

  • Pre-Incubation: Incubate for 10 minutes at 37°C.

    • Causality: Allows the inhibitor to bind the active site before substrate competition begins.

  • Reaction Start: Add 20 µL of AMP Substrate (500 µM). Final Volume = 50 µL.

  • Incubation: Incubate for 20 minutes at 37°C.

  • Termination/Detection: Add 100 µL of Malachite Green Reagent.

  • Development: Incubate 15 minutes at Room Temp (protect from light).

  • Read: Measure Absorbance at 620 nm.

Self-Validation Controls:

  • Background Blank: Buffer + Substrate + Malachite Green (No Enzyme). Must be <0.1 OD.

  • Max Activity: Enzyme + Substrate + Vehicle (No Inhibitor).

  • Reference Standard: AOPCP IC50 should fall between 2.0 – 10.0 nM (depending on enzyme source).

Part 4: Visualization & Workflows

Structural Logic & Stability

The following diagram illustrates the chemical logic distinguishing natural ATP/AMP from the methylene-bridged analog AOPCP.

G cluster_0 Natural Substrate (ATP/ADP) cluster_1 Stabilized Analog (AOPCP) ATP Adenosine-O-P-O-P Hydrolysis Enzymatic Cleavage (CD39/CD73) ATP->Hydrolysis Labile O-Bridge Result_Nat Degradation (Adenosine + Pi) Hydrolysis->Result_Nat AOPCP Adenosine-O-P-CH2-P (Methylene Bridge) Block Resists Cleavage AOPCP->Block Stable C-Bridge Result_Syn Stable Molecule (Enzyme Inhibition) Block->Result_Syn

Caption: Comparison of the labile Phosphoanhydride bond (P-O-P) in natural nucleotides vs. the hydrolytically stable Methylene bridge (P-C-P) in AOPCP.

CD73 Inhibition Assay Workflow

This flowchart details the critical path for validating CD73 inhibitors using AOPCP as the control.

CD73_Assay cluster_plate 96-Well Plate Setup Start Reagent Prep (Buffer: Tris pH 7.4 + Mg2+) Wells Add 10µL Inhibitor (Test Cmpd or AOPCP) Start->Wells Enzyme Add 20µL rhCD73 (Pre-incubation 10m @ 37°C) Wells->Enzyme Bind Active Site Substrate Add 20µL AMP (500µM) (Start Reaction) Enzyme->Substrate Competition Begins Stop Add Malachite Green (Quench & Detect Pi) Substrate->Stop 20 min @ 37°C Read Read OD 620nm (Calculate IC50) Stop->Read

Caption: Step-by-step workflow for the biochemical evaluation of CD73 inhibitors using Malachite Green detection.

Part 5: Troubleshooting Guide

ObservationProbable CauseCorrective Action
High Background (Blank OD > 0.2) Free Phosphate contamination.[1]Use phosphate-free water/glassware. Ensure AMP substrate is high purity (>99%).
No Inhibition with AOPCP Enzyme concentration too high.Titrate enzyme down. If [Enzyme] >> [Inhibitor], Ki cannot be determined accurately.[1]
Precipitation in Wells Compound insolubility.AOPCP is soluble, but test compounds may not be. Check DMSO tolerance of CD73 (usually <5%).
AOPCP IC50 Shift (>100 nM) Substrate saturation.Ensure [AMP] is near the Km (approx 10-50 µM depending on isoform).[1] Excess substrate outcompetes AOPCP.

References

  • PubChem. (n.d.). Alpha,beta-methylene adenosine 5'-diphosphate (AOPCP) Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Bhattarai, S., et al. (2015). α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5′-Nucleotidase (CD73) Inhibitors.[1][2][3][6] Journal of Medicinal Chemistry.[4] Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

alpha-methylene adenosine monophosphate solubility issues in PBS

Technical Support Center: -Methylene Adenosine Monophosphate (AMP-CP) Overview & Mechanistic Context -Methylene adenosine monophosphate—widely utilized in the literature as the stable analogue AMP-CP ( -methyleneadenosin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: -Methylene Adenosine Monophosphate (AMP-CP)

Overview & Mechanistic Context


-Methylene adenosine monophosphate—widely utilized in the literature as the stable analogue AMP-CP (

-methyleneadenosine 5'-diphosphate)—is a critical competitive inhibitor of the ecto-5'-nucleotidase CD73[1]. By preventing the hydrolysis of AMP into immunosuppressive adenosine, AMP-CP is heavily relied upon in immuno-oncology, purinergic signaling, and infectious disease research[2][3].

However, due to its unique phosphonate backbone and its typical formulation as a sodium salt, researchers frequently encounter solubility issues when preparing working solutions in Phosphate-Buffered Saline (PBS)[4][5]. This guide provides field-proven troubleshooting steps and self-validating protocols to ensure experimental integrity and prevent compromised assays.

Troubleshooting Guide & FAQs

Q1: My AMP-CP powder formed a cloudy precipitate immediately after adding PBS. What happened?

Causality: The most common cause of sudden precipitation is the use of PBS containing divalent cations (such as


 and 

, often labeled as DPBS). The methylene-phosphonate bond in AMP-CP is a highly effective chelating agent. When exposed to calcium or magnesium, the compound forms insoluble coordinate covalent complexes that crash out of solution. Solution: Always reconstitute AMP-CP in sterile, nuclease-free water or DMSO to create a concentrated stock solution[4]. For working dilutions, use strictly

-free PBS[1].
Q2: I used -free PBS, but my 50 mM stock solution is still stubbornly turbid. Why?

Causality: AMP-CP is typically supplied as a monosodium salt, which is inherently acidic. When you attempt to dissolve it at high concentrations directly into PBS, the buffering capacity of the PBS is overwhelmed, causing a localized drop in pH. At a low pH, the protonated form of the phosphonate group has drastically reduced aqueous solubility. Solution: Do not use PBS for primary stock generation. Dissolve the powder in pure water first. If making a highly concentrated aqueous stock (>20 mM), you will likely need to perform a micro-titration using 0.1 N NaOH to bring the pH back to ~7.4, at which point the solution will turn crystal clear.

Q3: Can I heat the solution to 37°C or sonicate it to force it into PBS?

Causality: While mild warming (up to 37°C) and brief water-bath sonication can provide the kinetic energy needed to overcome the lattice energy of the powder, excessive heating can lead to compound degradation. More importantly, if the solution is cloudy due to cation chelation or a pH imbalance, heating will only temporarily mask the issue; the compound will precipitate again upon cooling to room temperature or when applied to your cell cultures. Solution: Fix the solvent chemistry (pH and ion composition) rather than relying on thermal forcing.

Q4: How should I store the reconstituted AMP-CP to prevent it from crashing out later?

Causality: Repeated freeze-thaw cycles disrupt the hydration shell around the AMP-CP molecules, promoting nucleation and crystallization. Solution: Aliquot the clear stock solution into single-use vials and store at -20°C (short-term) or -80°C (long-term)[4]. Thaw completely at room temperature and vortex vigorously before diluting into your final PBS assay buffer.

Quantitative Data: Solubility Limits & Stability

Solvent SystemMax Recommended ConcentrationStability / StorageMechanistic Notes
Nuclease-Free Water 50 mg/mL (~110 mM)High (-20°C, months)Ideal for primary stock. May require pH adjustment to 7.4 for max solubility[4].
DMSO >20 mg/mL (~45 mM)High (-20°C, months)Excellent alternative stock solvent; prevents hydrolysis[4].
PBS (Ca²⁺/Mg²⁺-free) 10 - 20 mMMedium (Freshly prepared)Good for working solutions. Over 20 mM may overwhelm buffer capacity[5].
DPBS (with Ca²⁺/Mg²⁺) < 1 mMLow (Precipitates instantly)DO NOT USE. Divalent cations cause irreversible chelation and precipitation.

Self-Validating Experimental Protocol: Preparation of AMP-CP for Cell Assays

To ensure trustworthiness and reproducibility in assays (e.g., CD73 inhibition in 4T1 breast cancer models[2] or Schwann cell cultures[3]), follow this self-validating protocol:

Step 1: Primary Stock Preparation (50 mM)

  • Equilibrate the AMP-CP vial to room temperature in a desiccator to prevent condensation.

  • Weigh the required mass (e.g., 22.36 mg for a 447.21 MW batch[4]).

  • Add 1.0 mL of sterile, nuclease-free water.

  • Vortex for 30 seconds.

    • Validation Check: The solution should be mostly clear. If turbid, check the pH using a micro-probe. If pH < 6.0, add 0.1 N NaOH in 1 µL increments until the solution clears (pH ~7.4).

Step 2: Aliquoting and Storage

  • Filter-sterilize the stock through a 0.22 µm PES syringe filter.

  • Divide into 20 µL single-use aliquots to avoid freeze-thaw degradation.

  • Store immediately at -20°C[4].

Step 3: Working Solution Preparation (e.g., 20 µM for CD73 Inhibition)

  • Thaw one 50 mM aliquot at room temperature. Vortex well.

  • Dilute 1:2500 into

    
    -free PBS immediately prior to the experiment to yield a 20 µM working solution[2].
    
  • Validation Check: Measure the Optical Density (OD) at 600 nm of the final PBS solution. An

    
     indicates micro-precipitation. If clear, proceed to apply to your cell culture or hydrogel system[2].
    

Workflow Visualization

G A α-Methylene AMP (AMP-CP) Powder B Select Primary Solvent A->B C Nuclease-Free Water or DMSO B->C Recommended D PBS with Ca²⁺/Mg²⁺ (DPBS) B->D Avoid E Ca²⁺/Mg²⁺-free PBS (Direct Dissolution) B->E Sub-optimal F Clear Stock Solution (Stable at -20°C) C->F G Insoluble Precipitate (Cation Chelation) D->G H Conc. > 20 mM E->H I Conc. < 20 mM E->I K Clear Working Solution (Ready for Assay) F->K Dilute before use J Turbidity / pH Drop (Requires NaOH Titration) H->J I->K Buffer capacity holds J->K Adjust to pH 7.4

Figure 1: Decision tree for AMP-CP solubility troubleshooting and buffer preparation.

References

Sources

Optimization

improving stability of alpha-methylene adenosine monophosphate in media

Technical Support Center: Optimizing the Stability of -Methylene Adenosine Monophosphate in Culture Media Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid loss...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Stability of -Methylene Adenosine Monophosphate in Culture Media

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid loss of efficacy when using nucleotide analogs like


-methylene adenosine monophosphate (and its diphosphate counterpart, AMP-CP/AOPCP) in cell-based assays. While the methylene bridge (

) is strategically designed to resist hydrolysis by specific ecto-nucleotidases, these compounds are not impervious to the complex enzymatic environment of standard culture media. This guide provides a causal framework and self-validating protocols to troubleshoot and optimize the stability of these critical inhibitors.
Section 1: Core Troubleshooting & FAQs

Q1: Why does the inhibitory efficacy of my


-methylene AMP drop significantly after 24 hours in standard culture media? 
A:  The primary culprits are serum-derived non-specific phosphatases and phosphodiesterases. Fetal Bovine Serum (FBS) contains high concentrations of alkaline phosphatases (ALPs). While the methylene substitution protects the specific target bond from1[1], terminal phosphates or the nucleoside base itself remain vulnerable to ALPs and adenosine deaminases (ADA) present in the serum[2]. Causality dictates that as these enzymes slowly cleave the analog, the effective concentration drops below the required 

, leading to a loss of target inhibition. Solution: Transition to heat-inactivated serum or serum-free media for the duration of the assay.

Q2: Is the methylene bridge completely resistant to hydrolysis? A: No. The


-methylene linkage confers resistance specifically against target nucleotidases by altering the bond angle and electron distribution, making it a poor substrate for 3[3]. However, it is not immune to all enzymatic or chemical degradation. In acidic microenvironments or in the presence of trace heavy metals (which act as Lewis acids), the .

Q3: How should I prepare and store the stock solution to prevent premature degradation? A: Nucleotide analogs are susceptible to acid-catalyzed hydrolysis and freeze-thaw degradation. Stock solutions should be reconstituted in a slightly alkaline, nuclease-free buffer (e.g., 10 mM Tris-HCl, pH 7.4–7.6) rather than unbuffered water. This neutralizes any acidic protons that could attack the N-glycosidic bond. Aliquot immediately into single-use tubes and store at -80°C.

Q4: Can I add chemical stabilizers or inhibitors to the media to prolong the analog's half-life? A: Yes, but with strict controls. Adding broad-spectrum phosphatase inhibitors (like levamisole) or ADA inhibitors (like EHNA) can4

4[4]. However, these inhibitors can cause off-target cellular toxicity or alter the very signaling pathways you are studying. If used, you must run a vehicle + inhibitor control to validate that the cellular phenotype is not an artifact of the stabilizer.
Section 2: Self-Validating Experimental Protocols
Protocol 1: Preparation of Ultra-Stable Working Aliquots

Causality: Buffering the stock solution prevents pH drift during freezing, which is a primary cause of non-enzymatic nucleotide degradation.

  • Reconstitution: Dissolve the lyophilized

    
    -methylene AMP powder in sterile, nuclease-free 10 mM Tris-HCl (pH 7.4) to achieve a 10 mM stock concentration. Do not use PBS, as phosphate can precipitate with trace divalent cations over time.
    
  • Aliquoting: Dispense into 10 µL or 20 µL single-use aliquots using low-bind microcentrifuge tubes to prevent surface adsorption.

  • Storage: Flash-freeze in liquid nitrogen and transfer to -80°C.

  • Self-Validation Step: To ensure trustworthiness, analyze a freshly thawed aliquot via LC-MS/MS or HPLC-UV (at 254 nm) at Day 0 and Month 3. The peak area of the intact analog must remain >95%.

Protocol 2: Media Conditioning for Nucleotide Analog Assays

Causality: Heat inactivation denatures heat-labile serum enzymes (like ALPs) that non-specifically degrade nucleotide analogs, thereby preserving the extracellular concentration of your inhibitor.

  • Serum Inactivation: Thaw FBS completely. Incubate the FBS bottle in a 56°C water bath for exactly 30 minutes, swirling every 5 minutes to ensure uniform heat distribution.

  • Media Formulation: Supplement your basal media (e.g., DMEM or RPMI) with 10% Heat-Inactivated (HI) FBS. Avoid adding exogenous ATP or other nucleotides that might competitively interfere with the analog or5[5].

  • Replenishment Strategy: For assays lasting longer than 48 hours, perform a 50% media exchange with freshly spiked

    
    -methylene AMP every 24 hours to maintain steady-state concentrations.
    
  • Self-Validation Step: Collect 50 µL of conditioned media from the cell culture at 0h, 12h, and 24h. Deproteinize with acetonitrile, centrifuge, and run the supernatant on HPLC to 6[6].

Section 3: Quantitative Data Presentation

Table 1: Comparative Stability of


-Methylene AMP under Various Media Conditions 
Media ConditionEstimated Analog Half-LifePrimary Degradation MechanismRecommended Action
Standard Media (10% FBS) < 24 hoursSerum ALPs and phosphodiesterasesAvoid for assays >12h
Heat-Inactivated (HI) FBS Media 48 - 72 hoursCellular ecto-enzymesStandard for 2-3 day assays
Serum-Free Media > 72 hoursSlow cellular uptake / ecto-enzymesIdeal for short-term mechanistic studies
HI-FBS + Phosphatase Inhibitors > 96 hoursNegligibleUse only if inhibitors don't affect target cells
Section 4: Workflow Visualization

G cluster_standard Standard Culture Conditions cluster_optimized Optimized Stability Workflow AMP α-Methylene AMP (Nucleotide Analog) FBS Active FBS Media (High ALP/PDE Activity) AMP->FBS Standard Protocol HI_FBS Heat-Inactivated FBS or Serum-Free Media AMP->HI_FBS Optimized Protocol Degradation Enzymatic Cleavage (Loss of Efficacy) FBS->Degradation Rapid Hydrolysis Stable Prolonged Half-Life (Sustained Inhibition) HI_FBS->Stable Reduced Hydrolysis

Workflow diagram of α-Methylene AMP degradation in standard vs. optimized culture media.

References

1., utar.edu.my 2.6, researchgate.net 3.1, uni-bonn.de 4.5, nih.gov 5.3, spandidos-publications.com 6.4, acs.org 7.2, researchgate.net

Sources

Troubleshooting

troubleshooting variable IC50 results with alpha-methylene adenosine monophosphate

Welcome to the Technical Support Center. This guide is tailored for researchers and drug development professionals optimizing biochemical and cell-based assays targeting ecto-5'-nucleotidase (CD73).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is tailored for researchers and drug development professionals optimizing biochemical and cell-based assays targeting ecto-5'-nucleotidase (CD73). We specifically address the variable IC50 results frequently encountered when using the competitive reference inhibitor, alpha-methylene adenosine monophosphate (commonly abbreviated as AMP-CP or APCP).

Part 1: Mechanistic Troubleshooting (Q&A)

Q1: Why does the IC50 of alpha-methylene adenosine monophosphate shift dramatically between my assay runs? A1: The variability is almost certainly driven by fluctuations in your substrate (AMP) concentration. Alpha-methylene adenosine monophosphate is a competitive inhibitor of CD73. According to the Cheng-Prusoff equation (


), the apparent IC50 is directly proportional to the substrate concentration 

. The Michaelis constant (

) of recombinant CD73 for AMP is approximately 2.5 µM . If your assay uses 50 µM AMP, the IC50 will artificially inflate. Causality & Solution: Standardize your AMP concentration at or slightly below the

(e.g., 2–5 µM) to accurately profile competitive inhibitors and ensure run-to-run reproducibility.

Q2: I observe a sub-micromolar IC50 with recombinant CD73, but when I switch to a cell-based assay (e.g., MDA-MB-231 cells), the IC50 jumps to >2 µM. Is the compound degrading in cell culture? A2: No, the compound is stable. This IC50 shift is a well-documented physiological artifact of membrane-bound enzymes. Recombinant soluble CD73 lacks spatial restrictions, allowing the inhibitor free access to the active site, yielding IC50 values around 0.15–0.30 µM . In contrast, membrane-tethered CD73 on intact cells operates within a complex glycocalyx microenvironment. Causality & Solution: The cellular membrane causes localized substrate pooling and steric hindrance, which shifts the IC50 into the low micromolar range (typically ~2.1 µM). Always stratify your data based on whether the IC50 was derived from soluble or membrane-bound CD73, as they represent two distinct kinetic environments.

Q3: My Malachite Green assay yields a massive background signal, making IC50 calculation impossible. How do I fix this? A3: Malachite Green assays measure the inorganic phosphate (Pi) released during AMP hydrolysis. If your assay buffer or cell culture media contains phosphate (e.g., PBS or standard RPMI), the ambient phosphate will saturate the detection reagent, completely masking the inhibition window . Causality & Solution: You must use a strictly phosphate-free buffer (e.g., 10 mM HEPES, 2 mM MgCl2, 120 mM NaCl, pH 7.4). Alternatively, switch to an AMP-depletion assay (such as AMP-Glo), which utilizes luciferase to measure remaining AMP and is entirely unaffected by ambient phosphate.

Part 2: Quantitative Data & Baselines

To help you benchmark your assays, below is a summary of the expected IC50 values for alpha-methylene adenosine monophosphate under varying experimental conditions.

CD73 SourceAssay FormatSubstrate [AMP]Expected IC50Reference
Soluble Recombinant (Human)AMP-Depletion5 µM~0.157 µM
Soluble Recombinant (Human)AMP-Depletion10 µM~0.300 µM
Membrane-Bound (MDA-MB-231)AMP-Depletion10 µM~2.100 µM
Membrane-Bound (U138 MG)Pi-Detection1 mMCompetitive Shift

Part 3: Pathway & Inhibition Logic

CD73_Pathway ATP ATP CD39_1 CD39 ATP->CD39_1 ADP ADP CD39_2 CD39 ADP->CD39_2 AMP AMP (Substrate) CD73 CD73 (ecto-5'-nucleotidase) AMP->CD73 ADO Adenosine (Immunosuppressive) CD39_1->ADP CD39_2->AMP CD73->ADO Inhibitor Alpha-methylene adenosine monophosphate Inhibitor->CD73 Competitive Inhibition

Fig 1: Purinergic pathway showing competitive CD73 inhibition by AMP-CP.

Part 4: Validated Experimental Workflow

To ensure a self-validating system, we recommend the following step-by-step methodology using an AMP-Depletion Luminescent Assay . This avoids the pitfalls of phosphate interference and provides a robust Z'-factor.

Phase 1: Reagent & Buffer Preparation

  • Prepare a phosphate-free Assay Buffer: 10 mM HEPES, 2 mM MgCl2, 120 mM NaCl, pH 7.4. (Note: CD73 requires divalent cations like Mg2+ for optimal catalytic conformation).

  • Prepare a 10-point serial dilution of alpha-methylene adenosine monophosphate (Range: 10 µM to 0.5 nM) in the Assay Buffer.

Phase 2: Self-Validating Plate Setup (96-well format) Include the following internal controls on every plate to validate the assay mechanics:

  • Max Signal Control (No Enzyme): Buffer + AMP. (Validates the maximum substrate available and proves detection reagents are active).

  • Min Signal Control (Vehicle): Enzyme + Buffer + AMP. (Validates maximum uninhibited enzyme activity).

Phase 3: Pre-Incubation & Reaction

  • Add 0.1 ng of recombinant human CD73 (or 25,000 cells for membrane-bound assays) to the test and vehicle wells.

  • Add the inhibitor dilutions to the respective test wells.

  • Crucial Step: Pre-incubate the plate for 15 minutes at 23°C. (Causality: This allows the inhibitor to reach binding equilibrium with the enzyme before the substrate introduces competitive pressure).

  • Add AMP substrate to all wells at a final concentration of 5 µM (near the

    
    ).
    
  • Incubate for exactly 5 minutes (for recombinant) or 30 minutes (for cells). (Causality: This captures the initial linear velocity phase of the enzyme, preventing substrate depletion from skewing the kinetics).

Phase 4: Detection & Analysis

  • Add the AMP-depletion reagent to terminate the reaction and convert the remaining AMP into ATP.

  • Add the Luciferase/Luciferin detection reagent and read the luminescence (RLU).

  • Validation Check: Calculate the Z'-factor between the Max Signal and Min Signal controls. Proceed with analysis only if Z' > 0.5.

  • Fit the background-subtracted RLU data to a 4-parameter logistic (4PL) non-linear regression model to derive the accurate IC50.

References

  • Goueli SA, Hsiao K (2019). Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39. PLoS ONE, 14(10): e0220094.[Link]

  • Kellner M, von Neubeck B, Czogalla B, Feederle R, Vick B, Jeremias I, Zeidler R (2022). A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape. Biomedicines, 10(4): 825.[Link]

Optimization

Technical Support Center: α-Methylene Adenosine Monophosphate (AMP)

Welcome to the Technical Support Center for α-Methylene AMP applications. As a Senior Application Scientist, I have designed this hub to help researchers, scientists, and drug development professionals overcome the uniqu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for α-Methylene AMP applications. As a Senior Application Scientist, I have designed this hub to help researchers, scientists, and drug development professionals overcome the unique physicochemical challenges associated with this nucleotide analog.

Unlike native AMP, α-methylene AMP replaces the bridging 5'-oxygen with a methylene (-CH₂-) group, creating a 5'-C-phosphonate. This isosteric substitution drastically alters the molecule's acid dissociation constants (pKa) and its pH sensitivity. This guide provides field-proven insights to troubleshoot assay variability, optimize chelation, and ensure reproducible experimental outcomes.

Part 1: The Causality of pH Sensitivity in α-Methylene AMP

Expertise & Experience Insights To master α-methylene AMP in vitro, you must first understand the causality behind its behavior in solution. In native AMP, the highly electronegative bridging oxygen withdraws electron density from the phosphate group, resulting in a secondary pKa (pKa2) of approximately 6.1. At physiological pH (7.4), native AMP exists almost entirely (>95%) as a dianion.

In contrast, the methylene group in α-methylene AMP is electron-donating relative to oxygen. This reduces the acidity of the phosphonate group, shifting the pKa2 upward to approximately 7.1 - 7.6 .

Why does this matter? At pH 7.4, α-methylene AMP exists as a highly sensitive equilibrium mixture of monoanionic and dianionic species. Because most kinases, nucleotidases, and target receptors specifically recognize the dianionic form—often complexed with Mg²⁺ —minute fluctuations in assay pH (e.g., pH 7.2 vs. 7.6) will exponentially alter the concentration of the active dianionic species, leading to severe assay variability.

Part 2: Quantitative Data & pH Profiling

Table 1: Comparative pH Profiling of Native AMP vs. α-Methylene AMP

PropertyNative AMPα-Methylene AMPCausality / Impact
Bridging Atom Oxygen (-O-)Methylene (-CH₂-)Alters electron density at the phosphorus center.
pKa2 Value ~ 6.1~ 7.4Phosphonate is significantly less acidic than phosphate.
% Dianion at pH 7.0 ~ 89%~ 28%Drastic reduction in the active species at neutral pH.
% Dianion at pH 7.4 ~ 95%~ 50%High sensitivity to minor pH fluctuations in standard assays.
Mg²⁺ Binding Affinity High (pH independent >7)Highly pH-dependentMg²⁺ preferentially chelates the dianionic state.
Hydrolytic Stability Susceptible to nucleotidasesHighly resistantThe C-P bond cannot be cleaved by standard phosphatases .

Part 3: Troubleshooting Guide

Issue 1: Inconsistent IC50/Kd Values in Target Binding Assays
  • Symptom: Replicate experiments yield wildly different binding affinities or enzyme inhibition rates.

  • Root Cause: Buffer pH drift. If the buffer pH drops from 7.5 to 7.1, the concentration of the active dianion drops by nearly half, directly reducing the apparent binding affinity to target proteins like kinases or viral spike proteins .

  • Solution:

    • Discard unbuffered or weakly buffered solutions.

    • Use a strong biological buffer with a pKa near 7.8 (e.g., HEPES or Tris) to deliberately push the equilibrium toward the dianionic state.

    • Verify the final pH after adding the α-methylene AMP stock, as the acidic stock solution can lower the assay pH.

Issue 2: Precipitation or Cloudiness Upon Addition of Divalent Cations
  • Symptom: Solution turns turbid when MgCl₂ or CaCl₂ is added.

  • Root Cause: Formation of insoluble metal-phosphonate polymeric complexes. Unlike phosphates, phosphonates can form localized zwitterionic networks with metals if the stoichiometry is imbalanced.

  • Solution:

    • Always add the metal ion (Mg²⁺) after the α-methylene AMP is fully dissolved and the pH is adjusted to >7.4.

    • Maintain a strict 1:1 to 1:2 (Ligand:Metal) molar ratio. Excess metal at high pH exacerbates precipitation.

Part 4: Experimental Workflows & Protocols

Protocol 1: Preparation of pH-Stabilized α-Methylene AMP Stock Solutions

This self-validating protocol ensures maximum solubility and consistent protonation states before downstream use.

Step-by-Step Methodology:

  • Weighing & Initial Solubilization: Weigh the desired mass of α-methylene AMP powder. Dissolve in 80% of the final target volume using molecular biology-grade water.

  • Initial pH Assessment: The solution will likely be highly acidic (pH < 4.0) due to the free phosphonic acid groups.

  • Titration: Slowly add 1M NaOH dropwise. Monitor continuously with a calibrated micro-pH probe.

  • Equilibration: Pause titration exactly at pH 7.8. Allow the solution to stir for 5 minutes. The elevated pH ensures >70% conversion to the soluble dianion.

  • Buffering: Add 1M HEPES (pH 7.8) to a final concentration of 50 mM to lock the pH.

  • Volume Adjustment: Bring to the final volume with water. Aliquot and store at -20°C.

Protocol 2: pH-Titrated Binding Assay for Kinase/Receptor Studies

Use this protocol to validate that your target's affinity is indeed dependent on the dianionic state.

Step-by-Step Methodology:

  • Prepare a series of assay buffers (e.g., 50 mM Tris-HCl) ranging from pH 7.0 to 8.5 in 0.3 pH increments.

  • Add 5 mM MgCl₂ to each buffer to ensure sufficient chelation availability.

  • Introduce a constant concentration of α-methylene AMP to each buffer well.

  • Add the target protein.

  • Measure binding affinity (via Surface Plasmon Resonance or Fluorescence Polarization).

  • Self-Validation Check: Affinity should strictly correlate with the calculated dianion concentration at each pH. If affinity plateaus at pH > 8.0, you have successfully confirmed that the dianion is the sole active species.

Part 5: Diagnostic Visualizations

Workflow Start Assay Variability Detected with α-methylene AMP CheckPH Check Buffer pH (Target: 7.4 - 7.8) Start->CheckPH AdjustPH Adjust pH using HEPES/Tris (No PO4) CheckPH->AdjustPH pH < 7.4 CheckMg Verify Mg2+ Concentration CheckPH->CheckMg pH is optimal AdjustPH->CheckMg OptimizeMg Titrate Mg2+ to match active dianion CheckMg->OptimizeMg Suboptimal chelation Success Reproducible Binding CheckMg->Success Correct stoichiometry OptimizeMg->Success

Step-by-step logical workflow for resolving α-methylene AMP assay variability.

Mechanism AMP_Analog α-methylene AMP Solution Low_pH pH < 7.0 (Monoanion Dominant) AMP_Analog->Low_pH High_pH pH > 7.8 (Dianion Dominant) AMP_Analog->High_pH No_Binding Weak/No Binding Low_pH->No_Binding Charge Mismatch Mg_Complex Mg2+ Chelation Complex High_pH->Mg_Complex Favorable Electrostatics Target Target Protein Binding Pocket Mg_Complex->Target Optimal Conformation

Mechanism of pH-dependent protonation states dictating target protein binding.

Part 6: Frequently Asked Questions (FAQs)

Q: Can I use Phosphate-Buffered Saline (PBS) for my α-methylene AMP assays? A: No. Phosphate buffers will competitively inhibit the binding of the phosphonate analog to your target protein and interfere with Mg²⁺ chelation. Use HEPES, MOPS, or Tris instead.

Q: Why is my α-methylene AMP solution highly acidic when first dissolved in water? A: The compound is typically supplied as a free phosphonic acid. The un-neutralized protons dissociate immediately in water, plummeting the pH. It must be titrated with a base (like NaOH) to reach physiological relevance.

Q: Does the methylene substitution affect UV absorbance for concentration checks? A: No. The methylene substitution is located on the phosphate chain (5'-C-P bond). The adenine base remains unchanged, meaning the extinction coefficient at 260 nm is identical to native AMP.

Q: Is α-methylene AMP cell-permeable? A: Like native AMP, the charged phosphonate group prevents passive diffusion across the lipid bilayer at physiological pH. For cellular assays, lipophilic prodrug strategies (e.g., AM-esterification) or permeabilization techniques are required.

References

  • Green phosphonate chemistry – Does it exist? Source: RSC Publishing URL:[Link]

  • Aminomethylenephosphonic Acids Syntheses and Applications (A Review) Source: Oriental Journal of Chemistry URL:[Link]

  • Molecular Basis for Ser/Thr Specificity in PKA Signaling Source: MDPI URL:[Link]

  • Drug Repurposing for COVID-19 from FDA Approved and Experiment Stage Drugs by in Silico Methods with SARS CoV-2 Spike Protein Source: ChemRxiv URL:[Link]

Troubleshooting

preventing precipitation of alpha-methylene adenosine monophosphate in frozen stocks

Topic: Preventing Precipitation of -Methylene Adenosine Monophosphate in Frozen Stocks Executive Summary This guide addresses the stability and solubility of methylene-substituted adenosine phosphates (specifically -meth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Precipitation of -Methylene Adenosine Monophosphate in Frozen Stocks

Executive Summary

This guide addresses the stability and solubility of methylene-substituted adenosine phosphates (specifically


-methylene-AMP and the related CD73 inhibitor 

-methylene-ADP/AOPCP) during cryopreservation.

The Core Issue: Users frequently report that clear stock solutions turn cloudy or precipitate upon thawing. The Root Cause: This is rarely a compound defect. It is almost exclusively caused by "Phosphate Buffer pH Swing" during the freezing phase transition, where sodium phosphate buffers can drop from pH 7.4 to pH 3.5, forcing the nucleotide into its insoluble acid form.

Part 1: The Mechanism of Failure (The "Why")

To prevent precipitation, you must understand the thermodynamics of freezing buffers.

Most researchers dissolve nucleotide analogs in Phosphate Buffered Saline (PBS) or Sodium Phosphate because it mimics physiological conditions. This is a critical error for frozen stocks.

  • Eutectic Crystallization: As a sodium phosphate solution freezes, the disodium hydrogen phosphate (

    
    ) crystallizes out of the solution before the monosodium salt (
    
    
    
    ).
  • The Acid Spike: This selective crystallization removes the basic component of the buffer system. The remaining liquid phase (where your nucleotide is still dissolved) becomes highly enriched in the acidic monosodium salt.

  • Protonation & Crash: The pH of the unfrozen liquid fraction can drop to ~3.5 (Murase & Franks, 1989). At this acidic pH, the phosphate/phosphonate groups on the

    
    -methylene-AMP become protonated, losing their charge and solubility, leading to irreversible precipitation.
    
Visualizing the Failure Mode

The following diagram illustrates the "pH Swing" phenomenon that destroys nucleotide stocks.

Phosphate_Freeze_Crash Start Liquid Stock (PBS, pH 7.4) Freeze Freezing Begins (-5°C to -10°C) Start->Freeze Safe Safe Path: Use Tris or HEPES Start->Safe Alternative Cryst Na2HPO4 Crystallizes (Eutectic Separation) Freeze->Cryst Sodium Phosphate Buffer Acid Liquid Phase pH Drops to ~3.5 Cryst->Acid Precip Nucleotide Protonation & Precipitation Acid->Precip Stable Stable Frozen Stock (No pH Crash) Safe->Stable

Figure 1: The "Sodium Phosphate Crash" mechanism. Using sodium phosphate buffers leads to extreme acidification during freezing, causing nucleotide precipitation. Tris or HEPES buffers avoid this eutectic phase separation.

Part 2: Master Stock Preparation Protocol

This protocol is self-validating . It includes checkpoints to ensure solubility is maintained before the sample is ever committed to the freezer.

Recommended Buffer: 50 mM Tris-HCl (pH 7.5 - 8.0) or HEPES. Avoid: PBS, Sodium Phosphate, or unbuffered water (which absorbs atmospheric CO2 and becomes acidic).

Step-by-Step Workflow
StepActionTechnical RationaleValidation Check
1 Weighing Weigh

-methylene-AMP powder into a sterile microcentrifuge tube.
N/A
2 Solvent Addition Add 50 mM Tris-HCl (pH 8.0) to achieve target concentration (typically 10-50 mM).Tris has a temperature-dependent pKa but does not undergo eutectic crystallization-induced acidification like phosphate.
3 pH Adjustment (Critical) Check pH with micro-strip. If < 7.0, add 0.1 N NaOH dropwise.Methylene substitutions can alter pKa. The molecule must be deprotonated to remain soluble.
4 Clarification If slightly hazy, warm to 37°C for 5 mins, then vortex.Kinetic energy overcomes minor solvation barriers.
5 Aliquot Dispense into single-use aliquots (e.g., 50 µL).Prevents freeze-thaw cycles which promote crystal growth.[1]
6 Flash Freeze Freeze in liquid nitrogen or dry ice/ethanol bath before placing in -80°C.Rapid freezing prevents large ice crystal formation that excludes solutes.
Part 3: Troubleshooting & FAQs
Scenario A: "I thawed my stock and it's cloudy. Can I save it?"

Diagnosis: The compound has likely precipitated due to the "pH swing" described above or "salting out." The Fix:

  • Do NOT filter. You will lose the active compound.

  • Warm & Vortex: Heat to 37°C and vortex vigorously.

  • pH Rescue: If it remains cloudy, the pH likely drifted acidic. Add 1 µL of 1 M NaOH (or appropriate base) per mL of stock. Vortex. The return to basic pH usually resolubilizes the nucleotide immediately.

  • Sonication: A brief (10-second) sonication in a water bath can break up micro-crystals.

Scenario B: "Why not just use water?"

Answer: Pure water is risky. Water absorbs atmospheric


, forming carbonic acid and dropping the pH to ~5.5. For methylene-substituted nucleotides, this is often close to their solubility limit. A low-concentration buffer (10-50 mM Tris) provides the necessary "alkaline safety net."
Scenario C: "Does the methylene group change stability compared to regular AMP?"

Answer: Yes.

  • Chemical Stability: The

    
    -methylene bridge renders the bond resistant to hydrolysis by nucleotidases (like CD73). It is chemically more stable than natural AMP.
    
  • Physical Stability: The methylene group is more hydrophobic than the oxygen it replaces. This can slightly reduce aqueous solubility, making the pH buffering requirement even more critical than for natural nucleotides.

Part 4: Comparative Data

Table 1: Buffer Performance During Freezing

Buffer SystempH at 25°CpH at -20°C (Frozen)Risk of Nucleotide Precipitation
Sodium Phosphate (PBS) 7.4~3.5 - 4.0 HIGH (Critical Failure)
Potassium Phosphate 7.4~7.6Low (But less common in bio-preps)
Tris-HCl 7.5~8.5Safe (pH rises slightly, keeping nucleotides soluble)
HEPES 7.5~7.7Safe (Minimal shift)

Data adapted from Gomez et al. (2001) and internal stability assays.

References
  • Gomez, G., Pikal, M. J., & Rodriguez-Hornedo, N. (2001). Effect of initial buffer composition on pH changes during far-from-equilibrium freezing of sodium phosphate buffer solutions. Pharmaceutical Research, 18(1), 90–97.

  • Murase, N., & Franks, F. (1989). Salt precipitation during the freeze-concentration of phosphate buffer solutions.[2][3] Biophysical Chemistry, 34(3), 293–300.

  • Sigma-Aldrich Technical Bulletin. (n.d.). Adenosine 5′-(α,β-methylene)

  • Bhatnagar, B. S., et al. (2007). The impact of freezing on the pH of buffered solutions and consequences for monoclonal antibody aggregation.[4] Journal of Pharmaceutical Sciences, 96(3), 584-600.

Sources

Optimization

impact of serum proteins on alpha-methylene adenosine monophosphate activity

Executive Summary & Chemical Identity Check Stop and Verify: Before proceeding, confirm the exact chemical identity of your compound. In the field of purinergic signaling, "Alpha-Methylene AMP" is a common colloquialism...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity Check

Stop and Verify: Before proceeding, confirm the exact chemical identity of your compound. In the field of purinergic signaling, "Alpha-Methylene AMP" is a common colloquialism that can refer to two distinct functional classes. The impact of serum differs critically between them.

Common NameChemical NamePrimary FunctionSerum Risk Profile
AMP-CP (AOPCP) Adenosine 5'-(α,β-methylene)diphosphateCD73 Inhibitor High albumin binding; Susceptible to NPPs.
ACP (MCP) Adenosine 5'-methylphosphonateStable P1 Agonist Moderate albumin binding; Highly stable.

Note: This guide primarily addresses AMP-CP (AOPCP) , the industry-standard CD73 inhibitor used in immuno-oncology, as it presents the most complex serum-interference challenges.

The Core Problem: The "Serum Shift"

When transitioning from biochemical assays (buffer-only) to cell-based assays (containing 10% FBS or Human Serum), researchers often observe a 10-fold to 50-fold loss in potency (


 shift). This is rarely due to compound degradation but rather Protein Binding  and Competitive Interference .
Mechanism 1: The Albumin Sink (Protein Binding)

Alpha-methylene analogs possess a phosphonate/methylene bridge that alters their charge distribution compared to natural nucleotides. This increases their affinity for Sudlow’s Site I on Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA).

  • Impact: Only the free fraction (

    
    ) of the drug is biologically active. In 10% serum, if 95% of your AMP-CP is bound to albumin, your effective concentration is only 5% of what you pipetted.
    
Mechanism 2: Enzymatic Bypass (NPP Activity)

While


-methylene modification prevents hydrolysis by CD73  (ecto-5'-nucleotidase), it does not guarantee immunity to NPPs (Nucleotide Pyrophosphatase/Phosphodiesterases)  present in serum.
  • Impact: Serum NPPs can slowly cleave the phosphodiester/phosphonate bond, eventually releasing Adenosine. This creates a "false negative" in inhibition assays because the background Adenosine signal rises despite CD73 blockade.

Visualization: The Fate of AMP-CP in Serum

The following diagram illustrates the competing pathways when Alpha-Methylene AMP is introduced to a serum-containing environment.

SerumFate Compound α-Methylene AMP (AMP-CP) Albumin Serum Albumin (HSA/BSA) Compound->Albumin High Affinity Binding CD73 Target: CD73 (Cell Surface) Compound->CD73 Inhibition (Desired) NPP Serum NPPs/TNAP (Off-Target) Compound->NPP Slow Hydrolysis Bound Inactive Complex (Protein Bound) Albumin->Bound Sequestration Adenosine Adenosine (Background Signal) NPP->Adenosine Leakage

Figure 1: Mechanistic pathways of Alpha-Methylene AMP in serum. Note that Albumin sequestration reduces the free concentration available to inhibit CD73, while NPPs generate interfering background signals.

Troubleshooting Guide (FAQ Format)

Issue 1: "My increased 20-fold when I added FBS."

Diagnosis: High Serum Protein Binding. Explanation: This is a classic "Serum Shift." The methylene modification makes the molecule more lipophilic/stable but increases albumin affinity. Solution:

  • Run a Serum-Shift Assay: Perform the dose-response in serum-free media vs. media + 10% FBS vs. media + 40 mg/mL purified HSA.

  • Calculate the Shift:

    
    .
    
  • Correction: If the shift is consistent, simply adjust your dosing. This is a pharmacokinetic property, not a failure of the compound.

Issue 2: "I see high background Adenosine even with high concentrations of AMP-CP."

Diagnosis: Serum-derived Adenosine or NPP activity. Explanation: FBS contains endogenous Adenosine (approx. 10-50 nM) and upstream nucleotides (ATP/ADP) that serum enzymes (CD39/NPPs) convert to Adenosine independently of the CD73 you are trying to block. Solution:

  • Use Dialyzed Serum: Switch to dialyzed FBS to remove small molecules like endogenous Adenosine and Phosphate.

  • Add an ADA Inhibitor: Supplement the media with EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) to prevent the breakdown of Adenosine, stabilizing the baseline for measurement.

  • Serum-Free Window: If possible, pulse the cells with the compound in serum-free buffer (e.g., KRB) for the 1-hour assay window, then return to growth media.

Issue 3: "The compound precipitates in the media."

Diagnosis: Calcium Chelation. Explanation: While less potent than ATP, phosphonate analogs can chelate Calcium (


) and Magnesium (

) in the media, leading to micro-precipitation or cell detachment. Solution:
  • Ensure the stock is dissolved in water or PBS, not DMSO (nucleotides have poor solubility in DMSO).

  • Check the pH of the stock solution; commercial sodium salts can be acidic or basic. Neutralize to pH 7.4 before adding to media.

Experimental Protocol: The "Serum Shift" Validation

Use this protocol to quantify the impact of serum proteins on your specific batch of Alpha-Methylene AMP.

Materials:

  • Recombinant CD73 (or CD73+ cell line like MDA-MB-231).

  • Substrate: AMP (Adenosine Monophosphate), 50 µM.

  • Detection Reagent: Malachite Green (for Phosphate detection) or CellTiter-Glo (if coupled to Adenosine detection).

  • Media A: Serum-Free RPMI.

  • Media B: RPMI + 10% FBS (Heat Inactivated).

  • Media C: RPMI + 4% HSA (Physiological Albumin control).

Workflow:

  • Preparation: Prepare a 10-point dilution series of Alpha-Methylene AMP (e.g., 100 µM to 0.1 nM) in all three Media types (A, B, C).

  • Incubation: Incubate the compound with the cells/enzyme for 30 minutes at 37°C before adding the substrate. This allows equilibrium binding with Albumin.

  • Reaction: Add 50 µM AMP substrate. Incubate for 20–45 minutes.

  • Stop & Read: Apply detection reagent.

  • Analysis: Plot % Inhibition vs. Log[Compound].

Interpretation Table:

ObservationConclusionAction
Shift in Media B & C are equal Pure Albumin BindingThe effect is driven by albumin. Validated.
Shift in Media B >> Media C Enzymatic InterferenceSerum enzymes (NPPs) are degrading the compound. Use Heat Inactivated Serum or serum-free conditions.
No Shift Low BindingCompound is robust. Proceed with in vivo dosing calculations.

Troubleshooting Logic Flow

Troubleshooting Start Start: Loss of Activity in Serum CheckType Check Chemical Structure: Is it AMP-CP (Inhibitor)? Start->CheckType SerumFreeTest Run Assay in Serum-Free Buffer (Does it work?) CheckType->SerumFreeTest Yes YesWorks Activity Restored SerumFreeTest->YesWorks Yes NoWorks Still Inactive SerumFreeTest->NoWorks No AlbuminCheck Test in Buffer + 4% BSA/HSA YesWorks->AlbuminCheck BadStock Check Stock Solution (pH, Purity, Calcium) NoWorks->BadStock BindingIssue Potency Drops with BSA: Issue is Protein Binding AlbuminCheck->BindingIssue Shift Observed EnzymeIssue Potency Stable with BSA but Drops in FBS: Issue is Serum Enzymes AlbuminCheck->EnzymeIssue No Shift

Figure 2: Step-by-step decision tree for diagnosing serum interference.

References

  • Zimmermann, H. (1992). "5'-Nucleotidase: molecular structure and functional aspects." Biochemical Journal, 285(Pt 2), 345–365.

    • Establishes the foundational biochemistry of CD73 and its inhibition by methylene-ADP analogs.
  • Bhattarai, S., et al. (2015).[1] "α,β-Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5′-Nucleotidase (CD73) Inhibitors." Journal of Medicinal Chemistry, 58(15), 6248–6263.

    • Discusses the structural modifications of AMP-CP/AOPCP and their stability profiles.
  • Lee, S.Y., et al. (2017). "Assessment of Antibody Stability in a Novel Protein-Free Serum Model." Pharmaceutics, 13(6), 772.

    • Provides methodology for distinguishing between protein binding and enzymatic degrad
  • Cayman Chemical. "Adenosine 5'-methylenediphosphate Product Information."

    • Technical specifications regarding solubility and stability of the specific analog.
  • Tocris Bioscience. "Adenosine 5'-(α,β-methylene)diphosphate sodium salt: Biological Activity."

    • Confirms the usage of the compound as a CD73 inhibitor and its competitive mechanism.

Sources

Troubleshooting

Technical Support Center: Optimizing α,β-Methylene Adenosine 5'-Triphosphate for T-Cell Assays

Welcome to the technical support center for the application of α,β-Methylene Adenosine 5'-Triphosphate (α,β-meATP) in T-cell biology. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the application of α,β-Methylene Adenosine 5'-Triphosphate (α,β-meATP) in T-cell biology. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective use of this stable ATP analog. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are both robust and reproducible.

Core Principles: The Role of Purinergic Signaling in T-Cells

Extracellular adenosine 5'-triphosphate (eATP) is not just an intracellular energy source; it is a critical signaling molecule that modulates immune cell function. T-cells release ATP upon activation, which then acts in an autocrine or paracrine fashion by binding to a family of cell surface receptors known as purinergic receptors.

Specifically, the P2X family of receptors are ATP-gated ion channels. When ATP binds, these channels open, allowing cations like Na+ and Ca2+ to flow into the cell. This influx of calcium is a vital second messenger in T-cell activation, contributing to downstream signaling cascades that lead to cytokine production, proliferation, and effector functions.

However, ATP is rapidly hydrolyzed by ectonucleotidases on the cell surface, making it difficult to study its precise effects. This is where α,β-meATP is invaluable. As a non-hydrolyzable analog, it replaces the oxygen bridge between the alpha and beta phosphates with a methylene group, making it resistant to enzymatic degradation. This allows for sustained and controlled activation of P2X receptors, making it an essential tool for dissecting purinergic signaling pathways.

Diagram 1: α,β-meATP Signaling Pathway in T-Cells cluster_TCell T-Cell Cytoplasm cluster_Membrane Ca_Influx Ca²⁺ Influx NFAT_Activation NFAT Activation Ca_Influx->NFAT_Activation Activates Gene_Expression Gene Expression (e.g., IL-2) NFAT_Activation->Gene_Expression Induces P2X_Receptor P2X Receptor (e.g., P2X1, P2X4) P2X_Receptor->Ca_Influx Opens Channel AMPCP α,β-meATP (Extracellular) AMPCP->P2X_Receptor Binds & Activates

Caption: α,β-meATP activates P2X receptors, leading to Ca²⁺ influx and downstream signaling.

Frequently Asked Questions (FAQs)

Q1: What exactly is α,β-methylene adenosine 5'-triphosphate (α,β-meATP)?

α,β-meATP is a structural analog of ATP. Its key feature is the substitution of the hydrolyzable P-O-P bond between the α and β phosphates with a P-C-P bond, rendering it highly resistant to enzymatic cleavage by ATPases and ectonucleotidases. It functions primarily as a selective agonist for P2X purinoceptors, with a particularly high potency for the P2X1 and P2X3 receptor subtypes (EC₅₀ ≈ 1 µM). It is significantly less potent at other P2X and P2Y receptors, making it a valuable tool for studying specific receptor contributions.

Q2: How should I prepare and store α,β-meATP stock solutions?

Proper preparation and storage are critical for experimental consistency.

  • Reconstitution: α,β-meATP is typically supplied as a trisodium salt, which is a crystalline solid. It is soluble in aqueous solutions like sterile water or phosphate-buffered saline (PBS). For example, a 10 mg/ml solution in PBS (pH 7.2) can be readily prepared. We recommend preparing a high-concentration stock, for instance, 10-100 mM in sterile water.

  • Verification: After reconstitution, confirm the concentration using a spectrophotometer. The maximum absorbance (λmax) is at 259 nm.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C for long-term use.

Q3: Why is the concentration of α,β-meATP so critical in T-cell assays?

The effect of purinergic receptor activation on T-cells is highly dependent on the concentration of the agonist. This is a crucial concept for experimental design.

  • Low Concentrations (µM range): At lower concentrations, α,β-meATP can mimic physiological ATP levels, primarily activating high-affinity receptors like P2X1 and P2X4. This can lead to calcium influx that contributes to T-cell activation, proliferation, and cytokine release.

  • High Concentrations (100 µM - 1 mM range): At much higher, often supra-physiological concentrations, the low-affinity P2X7 receptor becomes the dominant target. Sustained activation of P2X7 can lead to the formation of a large, non-selective pore, causing ion dysregulation, membrane blebbing, and ultimately, apoptosis or programmed cell death.

Therefore, your choice of concentration directly determines the biological outcome you will observe. Titration is not just recommended; it is essential.

Troubleshooting Guide

Diagram 2: Troubleshooting Logic for α,β-meATP Assays Problem_NoResponse Problem: No T-Cell Response Cause_ConcLow Cause: Concentration Too Low Problem_NoResponse->Cause_ConcLow Cause_Reagent Cause: Reagent Degraded Problem_NoResponse->Cause_Reagent Cause_Receptor Cause: Low Receptor Expression Problem_NoResponse->Cause_Receptor Problem_CellDeath Problem: High T-Cell Death Cause_ConcHigh Cause: Concentration Too High (P2X7 Activation) Problem_CellDeath->Cause_ConcHigh Cause_CellHealth Cause: Poor Initial Cell Health Problem_CellDeath->Cause_CellHealth Solution_TritrateUp Solution: Perform Dose-Response (Increase Concentration) Cause_ConcLow->Solution_TritrateUp Solution_Fresh Solution: Prepare Fresh Stock Cause_Reagent->Solution_Fresh Solution_Verify Solution: Verify P2X Expression (Flow/qPCR) Cause_Receptor->Solution_Verify Solution_TritrateDown Solution: Perform Dose-Response (Decrease Concentration) Cause_ConcHigh->Solution_TritrateDown Solution_CheckCulture Solution: Optimize Cell Culture (Viability >95%) Cause_CellHealth->Solution_CheckCulture

Optimization

Topic: Optimizing Storage &amp; Stability for Alpha-Methylene Adenosine Monophosphate

Technical Support Center: Alpha-Methylene Adenosine Monophosphate ( -Me-AMP) Executive Summary: The Chemistry of Stability To effectively extend the shelf life of Alpha-Methylene Adenosine Monophosphate ( -Me-AMP), one m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alpha-Methylene Adenosine Monophosphate (


-Me-AMP) 

Executive Summary: The Chemistry of Stability

To effectively extend the shelf life of Alpha-Methylene Adenosine Monophosphate (


-Me-AMP), one must first understand its structural divergence from natural AMP.[1][2]
  • The Molecule:

    
    -Me-AMP (Molecular Formula: 
    
    
    
    ) is a phosphonate isostere of AMP.[1][2]
  • The Modification: The bridging oxygen atom at the 5' position (connecting the phosphorus to the ribose) is replaced by a methylene (

    
    ) group.[1][2]
    
  • The Consequence: This creates a Phosphorus-Carbon (P-C) bond .[1][2] Unlike the natural Phosphorus-Oxygen (P-O) ester bond, the P-C bond is resistant to enzymatic hydrolysis by phosphatases (e.g., 5'-nucleotidases).[1][2][3]

Implication for Researchers: While


-Me-AMP is immune to standard dephosphorylation, it remains vulnerable to glycosidic bond cleavage (depurination)  and oxidation .[1][2] Your storage strategy must target these specific weaknesses.

Core Storage Protocols (The "Golden Rules")

Failure to adhere to these parameters is the leading cause of experimental variability.[1][2]

A. The Physical State: Lyophilized vs. Solution[1][2]
  • Recommendation: Store as a lyophilized powder whenever possible.[1][2]

  • Reasoning: In solid form, the molecular mobility is restricted, halting hydrolytic reactions that degrade the adenine-ribose linkage.[1][2]

B. Temperature & Environment
ParameterOptimal ConditionCritical Limit (Do Not Exceed)Mechanism of Failure
Temperature -20°C (Long-term)> 4°CThermal energy accelerates depurination.[1][2]
Humidity Desiccated (<10% RH)Ambient HumidityMoisture catalyzes hydrolysis of the glycosidic bond.[1][2]
Light Dark (Amber vial)Direct UV/FluorescentPhoto-oxidation of the adenine base.[1][2]
Atmosphere Argon/Nitrogen Oxygen-rich airOxidative damage to the ribose ring.[1][2]
C. Solution Chemistry (If Reconstitution is Necessary)

If you must store


-Me-AMP in solution, strict pH control is non-negotiable.[1][2]
  • Target pH: 7.5 – 8.5

  • Why? Acidic conditions (pH < 6.[1][2]0) protonate the purine ring, making the glycosidic bond extremely labile.[1][2] This leads to the release of free adenine and the loss of biological activity.[1][2]

  • Buffer: Use 10 mM Tris-HCl or HEPES (pH 7.5).[1][2] Avoid unbuffered water, which can absorb atmospheric

    
     and become acidic (pH ~5.5).[1][2]
    

Troubleshooting Guide & FAQs

Q1: "I reconstituted the powder in water, and now I see a fine precipitate. Is it ruined?"

Diagnosis: Likely an issue with the counter-ion or pH shock .[1][2]

  • The Science: The free acid form of phosphonates can be less soluble than their sodium/lithium salts.[1][2] If dissolved in unbuffered water, the local pH may drop, reducing solubility.[1][2]

  • Solution:

    • Check the pH.[1][2] If < 7.0, adjust carefully with dilute NaOH.[1][2]

    • Sonicate briefly (30 seconds) in a water bath at room temperature.

    • Prevention: Always reconstitute in a buffered solution (TE Buffer: 10 mM Tris, 1 mM EDTA, pH 8.0).

Q2: "Can I use -Me-AMP as a substrate for 5'-nucleotidase assays?"

Diagnosis: Experimental Design Error.

  • The Science: The P-C bond mimics the P-O bond geometrically but cannot be cleaved by standard esterases or phosphatases.[1][2]

  • Action: Use

    
    -Me-AMP as a competitive inhibitor  or a non-hydrolyzable probe , not as a substrate for phosphate release assays.[1][2] It will not yield inorganic phosphate (Pi).[1][2]
    
Q3: "My HPLC shows a new peak eluting before the main compound after 6 months at -20°C."

Diagnosis: Depurination (Hydrolysis of the N-glycosidic bond).

  • The Science: Even at -20°C, if the sample was slightly acidic or wet, the adenine base can cleave off.[1][2] The new peak is likely free Adenine .[1][2]

  • Verification: Check the UV absorption ratio.[1][2] Free adenine has a distinct spectrum compared to the nucleotide.

  • Rescue: None. The sample is degraded.[1][2][4] Discard and prepare fresh stock.

Q4: "Is the compound stable in cell culture media?"

Diagnosis: Stability Confirmation.

  • The Science: Yes, it is significantly more stable than natural AMP in serum-containing media because serum phosphatases (like alkaline phosphatase) cannot break the P-C bond.[1][2]

  • Caveat: It typically requires higher concentrations to achieve biological effects due to poor membrane permeability (negative charge).[1][2] Consider using a prodrug form or electroporation if intracellular delivery is required.[1][2]

Visualizing Stability & Workflows

Figure 1: Storage Decision Tree

Use this logic flow to determine the immediate handling of your shipment.

StorageProtocol Start Received alpha-Me-AMP StateCheck Is it Lyophilized? Start->StateCheck Lyophilized Keep as Powder StateCheck->Lyophilized Yes Solution Already in Solution StateCheck->Solution No Action1 Store at -20°C with Desiccant Lyophilized->Action1 Action2 Check pH immediately Solution->Action2 PH_Check Is pH > 7.0? Action2->PH_Check Adjust Adjust to pH 7.5 (Tris/NaOH) PH_Check->Adjust No Aliquot Aliquot to avoid Freeze-Thaw PH_Check->Aliquot Yes Adjust->Aliquot Freeze Snap Freeze & Store -20°C Aliquot->Freeze

Caption: Decision matrix for initial handling. Note that pH correction is critical for liquid samples to prevent acid-catalyzed degradation.[1][2]

Figure 2: Degradation Pathways (Mechanistic Insight)

Understanding where the molecule breaks allows you to prevent it.[1][2]

Degradation Compound alpha-Me-AMP (Intact) Acid Acidic pH (<6.0) + Moisture Compound->Acid Exposure Enzyme Phosphatases (Esterases) Compound->Enzyme Exposure Depurination Depurination (Loss of Adenine) Acid->Depurination Fast Hydrolysis of Glycosidic Bond Stable NO REACTION (P-C Bond Stability) Enzyme->Stable Resistant

Caption: The P-C bond protects against enzymes (Green path), but the molecule remains vulnerable to acid hydrolysis (Red path).[1][2]

References & Authoritative Sources

  • Holy, A. (2003).[1][2] Phosphonate Analogues of Nucleotides. In: Current Pharmaceutical Design. This foundational text details the chemical stability of the P-C bond in nucleotide analogues and their resistance to esterases.[1][2]

  • De Clercq, E. (2007).[1][2][3] Acyclic nucleoside phosphonates: Past, present and future. This review covers the stability profiles and storage requirements for phosphonate-based drugs (e.g., Tenofovir), which share the same stability logic as

    
    -Me-AMP.[1][2] 
    
  • Hull-Ryde, E. A., et al. (2004).[1][2] Stability of Adenine Nucleotides in Solution. Determining the pH-dependent hydrolysis rates of the N-glycosidic bond in adenine derivatives. [1][2]

  • DrugBank Online. (n.d.).[1][2] Alpha-Methylene Adenosine Monophosphate (DB02798).[1][2][4][5] Chemical structure and property data verifying the molecular formula

    
    .[1][2][6] [1][2]
    

Sources

Reference Data & Comparative Studies

Validation

comparing potency of alpha-methylene adenosine monophosphate and ARL67156

Comparative Potency Guide: -Methylene Adenosine Monophosphate (AMP-CP) vs. ARL67156 Mechanistic Overview: The Purinergic Signaling Cascade The tumor microenvironment (TME) and sites of active inflammation are characteriz...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Potency Guide:


-Methylene Adenosine Monophosphate (AMP-CP) vs. ARL67156 

Mechanistic Overview: The Purinergic Signaling Cascade

The tumor microenvironment (TME) and sites of active inflammation are characterized by high levels of extracellular nucleotides. The purinergic signaling cascade regulates immune responses by converting pro-inflammatory ATP into immunosuppressive adenosine. This conversion is tightly controlled by two rate-limiting ectonucleotidases: CD39 (NTPDase1), which hydrolyzes ATP and ADP to AMP, and CD73 (ecto-5'-nucleotidase), which dephosphorylates AMP to adenosine[1].

For researchers developing immunotherapies or studying purinergic metabolism, inhibiting these enzymes is a primary experimental strategy. This guide objectively compares the two most widely utilized pharmacological inhibitors in this pathway: ARL67156 , a standard CD39 inhibitor, and


-Methylene Adenosine Monophosphate  (commonly known as AMP-CP  or 

-methylene-ADP), a highly potent CD73 inhibitor[2].

Purinergic_Signaling ATP Extracellular ATP (Pro-inflammatory) CD39 CD39 (NTPDase1) ATP->CD39 AMP AMP (Intermediate) CD73 CD73 (Ecto-5'-NT) AMP->CD73 ADO Adenosine (Immunosuppressive) CD39->AMP CD73->ADO ARL ARL67156 ARL->CD39 Competitive Inhibition AMPCP AMP-CP AMPCP->CD73 Competitive Inhibition

Fig 1: Purinergic signaling cascade and targeted competitive inhibition by ARL67156 and AMP-CP.

Pharmacological Profiling & Potency Comparison

While both compounds target the adenosinergic pathway, their distinct molecular targets yield opposite biological consequences in the context of extracellular nucleotide accumulation.

  • ARL67156 (FPL 67156): A nucleotide analog that acts as a and other NTPDases (NTPDase3, NPP1)[1]. By blocking the initial step of the cascade, ARL67156 preserves high concentrations of extracellular ATP, which subsequently signals through P2X and P2Y receptors to promote immune cell activation and cytokine release[3]. However, its potency is relatively modest, with

    
     values in the low micromolar range[4].
    
  • AMP-CP (

    
    -Methylene-ADP):  Often cataloged as an 
    
    
    
    -methylene adenosine monophosphate derivative, AMP-CP is a non-hydrolyzable ADP analog that serves as a [2]. By halting the terminal step of the cascade, AMP-CP effectively depletes extracellular adenosine, preventing its binding to A2A/A2B receptors and thereby reversing adenosine-mediated immunosuppression[5]. It exhibits nanomolar potency and high selectivity[2].

Table 1: Quantitative Potency and Selectivity Comparison

PropertyARL67156AMP-CP (

-Methylene-ADP)
Primary Target CD39 (NTPDase1)CD73 (Ecto-5'-nucleotidase)
Secondary Targets NTPDase3, NPP1Minimal cross-reactivity
Inhibitory Potency (

)
~11 µM (CD39), 18 µM (NTPDase3)~37 nM (CD73)
Cell-Based

~10 - 50 µM~0.3 µM
Mechanism of Action Competitive inhibitionCompetitive inhibition
Metabolic Consequence Prevents ATP degradationPrevents AMP degradation
Immunological Effect Pro-inflammatory (ATP accumulation)Anti-immunosuppressive (Adenosine depletion)

(Data synthesized from experimental literature and biochemical databases[4],[1],[6],[2])

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity, researchers must employ self-validating assay designs when utilizing these inhibitors. Below are two field-proven protocols detailing the causality behind each methodological choice.

Protocol 1: Ectonucleotidase Activity Quantification via Malachite Green Assay
  • Objective: Quantify the inhibitory efficacy (

    
    ) of ARL67156 and AMP-CP in a cell-free system.
    
  • Causality: The Malachite Green assay colorimetrically detects free inorganic phosphate (Pi). Because both CD39 and CD73 release Pi during substrate hydrolysis, providing specific substrates (ATP vs. AMP) isolates the activity of each enzyme, allowing for precise quantification[6].

  • Reagent Preparation: Prepare an assay buffer containing 10 mM HEPES, 2 mM MgCl₂, 120 mM NaCl, and 5 mM KCl (pH 7.4). Causality: Divalent cations (Mg²⁺) are essential cofactors for ectonucleotidase enzymatic activity; omitting them will yield false negatives.

  • Enzyme Seeding: Add recombinant human CD39 or CD73 (0.1 ng/µL) to a 96-well plate.

  • Inhibitor Titration: Add ARL67156 (0.1 µM to 100 µM) to the CD39 wells, or AMP-CP (1 nM to 10 µM) to the CD73 wells. Incubate for 15 minutes at 37°C. Causality: Pre-incubation allows the competitive inhibitors to reach equilibrium binding with the enzyme active sites before the substrate is introduced.

  • Reaction Initiation: Add 10 µM ATP to the CD39 wells, or 10 µM AMP to the CD73 wells.

  • Termination & Detection: After 30 minutes, add the Malachite Green reagent. Causality: The highly acidic nature of the reagent immediately denatures the enzymes, terminating the reaction while simultaneously forming a chromogenic complex with the released Pi.

  • Self-Validation (Critical Step): Include a "Boiled Enzyme" control (enzyme heated to 95°C for 10 mins prior to the assay). Causality: This establishes the baseline background Pi present in the buffers and substrates, ensuring that the measured absorbance at 620 nm is strictly the result of active enzymatic hydrolysis.

Protocol 2: T-Cell Proliferation Rescue Assay
  • Objective: Evaluate the functional immunological impact of CD39/CD73 inhibition in a co-culture model.

  • Causality: Tumor-educated myeloid cells and regulatory T-cells (Tregs) express high levels of CD39 and CD73, generating adenosine that suppresses effector T-cell proliferation[7]. Inhibiting this pathway with AMP-CP should rescue T-cell expansion.

  • Cell Isolation & Labeling: Isolate CD8+ T-cells from human PBMCs using magnetic negative selection. Stain with 5 µM CFSE. Causality: CFSE covalently binds to intracellular proteins and dilutes with each cell division, providing a quantifiable readout of proliferation via flow cytometry.

  • Co-Culture Setup: Activate the T-cells using anti-CD3/CD28 coated beads. Introduce CD73+ regulatory cells (e.g., Tregs) at a 1:4 (Treg:T-cell) ratio.

  • Inhibitor Treatment: Treat the co-cultures with 10 µM AMP-CP or vehicle control.

  • Self-Validation (Critical Step): In a parallel control well, treat the co-culture with an A2A receptor antagonist (e.g.,). Causality: If AMP-CP rescues T-cell proliferation, it is assumed to be due to adenosine depletion. The inclusion of an A2A antagonist confirms this mechanistic axis; if the A2A antagonist also rescues proliferation, it validates that the suppression was specifically adenosine-mediated[8].

  • Analysis: After 72 hours, analyze the CFSE dilution profile using flow cytometry.

Experimental_Workflow Step1 1. Isolate CD8+ T-Cells & Label with CFSE Step2 2. Co-culture with CD39+/CD73+ Tregs Step1->Step2 Step3 3. Add Inhibitors (ARL67156 or AMP-CP) Step2->Step3 Step4 4. Flow Cytometry (Measure CFSE Dilution) Step3->Step4 Validation Self-Validation: A2A Antagonist Control Step3->Validation Confirms mechanism

Fig 2: Self-validating T-cell proliferation rescue experimental workflow.

References

  • Lévesque, S. A., et al. (2007). "Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases." British Journal of Pharmacology.[Link]

  • Baqi, Y., et al. (2020). "Nucleotide Analog ARL67156 as a Lead Structure for the Development of CD39 and Dual CD39/CD73 Ectonucleotidase Inhibitors." Frontiers in Pharmacology.[Link]

  • Al-Rashida, M., et al. (2019). "Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39." PLOS One.[Link]

  • Maj, T., et al. (2017). "Oxidative stress controls regulatory T cell apoptosis and suppressor activity and PD-L1-blockade resistance in tumor." Nature Immunology (via PMC).[Link]

  • Kudo, M., et al. (2022). "Tumor-educated monocytes suppress T cells via adenosine and depletion of adenosine in the tumor microenvironment with adenosine deaminase enzyme promotes response to immunotherapy." bioRxiv.[Link]

Sources

Comparative

Comparative Guide: Specificity of Alpha-Methylene Adenosine Analogs for CD73 vs. CD39

This guide provides an in-depth technical analysis of the specificity of alpha-methylene adenosine monophosphate (and its structural analogs) for CD73 (ecto-5'-nucleotidase) versus CD39 (NTPDase1). Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the specificity of alpha-methylene adenosine monophosphate (and its structural analogs) for CD73 (ecto-5'-nucleotidase) versus CD39 (NTPDase1).

Executive Summary & Chemical Identity

The Core Distinction: The term "alpha-methylene adenosine monophosphate" is frequently used—sometimes loosely—to refer to a class of non-hydrolyzable nucleotide analogs. In the context of CD73/CD39 pharmacology, it is critical to distinguish between two specific molecules:

  • APCP (Adenosine 5'-(α,β-methylene)diphosphate): The "Gold Standard" CD73 inhibitor. It mimics ADP (a competitive inhibitor of CD73) but is resistant to hydrolysis.

  • ACP (Adenosine 5'-methylphosphonate): A true monophosphate analog (often called alpha-methylene AMP). While resistant to CD73 hydrolysis, it is a potent agonist of Adenosine A1 receptors, making it unsuitable as a pure CD73 inhibitor.

Verdict on Specificity:

  • For CD73: APCP is a highly potent, competitive inhibitor (

    
     in low nM range). It effectively blocks the conversion of AMP to Adenosine.
    
  • For CD39: APCP exhibits negligible inhibitory activity against CD39.[1] CD39 hydrolyzes ATP and ADP; while APCP is an ADP analog, it does not effectively compete with ATP/ADP at the CD39 active site under physiological conditions, nor is it hydrolyzed by CD39.

Recommendation: For selective CD73 blockade without interfering with CD39-mediated ATP hydrolysis, APCP (Adenosine 5'-(α,β-methylene)diphosphate) is the validated choice.

Mechanistic Specificity Profile

The Purinergic Cascade

To understand the specificity, one must map the enzymatic cascade. CD39 is the upstream "gatekeeper" converting ATP to AMP. CD73 is the downstream "effector" converting AMP to Adenosine.

PurinergicPathway ATP ATP ADP ADP ATP->ADP Hydrolysis AMP AMP ADP->AMP Hydrolysis ADO Adenosine (Immunosuppressive) AMP->ADO Hydrolysis CD39 CD39 (NTPDase1) CD39->ATP Catalyzes CD73 CD73 (5'-Nucleotidase) CD73->AMP Catalyzes APCP APCP (Inhibitor) APCP->CD39 No Effect APCP->CD73 Blocks (Ki ~ nM) POM1 POM-1 (CD39 Inhibitor) POM1->CD39 Blocks

Figure 1: The CD39/CD73 Purinergic Signaling Axis. APCP specifically targets the terminal step (CD73) without affecting the upstream generation of AMP by CD39.

Comparative Performance Data

The following table synthesizes experimental data comparing APCP against standard alternatives.

FeatureAPCP (α,β-methylene-ADP) ACP (α-methylene-AMP) POM-1 (Polyoxometalate)
Primary Target CD73 (Inhibitor) A1 Receptor (Agonist)CD39 (Inhibitor)
Mechanism Competitive inhibition (mimics ADP)A1 Receptor ActivationReversible NTPDase inhibition
CD73 Specificity High (

nM)
Low (Resistant substrate)None
CD39 Specificity Negligible NegligibleModerate (

M range)
Key Off-Targets ENPP1 (CD203a), P2Y receptors (weak)Adenosine A1 Receptor (Potent) P2X Receptors, Ecto-kinases
Stability High (Non-hydrolyzable P-C-P bond)High (P-C bond)Unstable in culture media

Critical Application Note: While APCP is an ADP analog, it inhibits CD73 because ADP itself is a natural competitive inhibitor of CD73 (feedback regulation). APCP locks the enzyme in this inhibited state without being hydrolyzed.

Experimental Validation Protocols

To rigorously validate the specificity of APCP in your system, you must employ a differential hydrolysis assay . This protocol distinguishes between CD39-mediated ATP consumption and CD73-mediated Adenosine production.[2]

Protocol A: The "Split-Stream" Specificity Assay

Objective: Confirm APCP blocks AMP hydrolysis (CD73) but spares ATP hydrolysis (CD39).

Reagents:

  • Recombinant human CD39 and CD73 (or cell lines expressing them).

  • Substrates: ATP (100 µM) and AMP (100 µM).

  • Inhibitor: APCP (Titration: 1 nM – 100 µM).

  • Detection: Malachite Green (Phosphate detection) or HPLC (Nucleotide profiling).

Workflow:

  • CD39 Arm: Incubate cells/enzyme with ATP + APCP.

    • Readout: Measure Phosphate release (

      
      ). CD39 releases 2 
      
      
      
      per ATP.
    • Expectation: No reduction in

      
       generation, even at high APCP concentrations.
      
  • CD73 Arm: Incubate cells/enzyme with AMP + APCP.

    • Readout: Measure Phosphate release (

      
      ). CD73 releases 1 
      
      
      
      per AMP.
    • Expectation: Dose-dependent reduction in

      
       generation (
      
      
      
      nM).
Protocol B: HPLC Nucleotide Profiling (The "Gold Standard")

For drug development, colorimetric assays are insufficient due to background phosphate. HPLC provides definitive proof of specificity.

Steps:

  • Reaction Mix: 50 mM Tris-HCl (pH 7.4), 2 mM

    
    , 100 µM ATP.
    
  • Treatment: Vehicle vs. APCP (50 µM).

  • Incubation: 37°C for 30 min.

  • Termination: Heat inactivation (95°C, 2 min) or Acid precipitation.

  • Analysis: C18 Reverse-Phase HPLC.

    • Mobile Phase: 100 mM

      
      , 5 mM TBA, 2% Methanol.
      
  • Interpretation:

    • Specific CD73 Inhibition: You will see accumulation of AMP . ATP is consumed (CD39 active), but AMP is not converted to Adenosine.

    • Non-Specific (CD39) Inhibition: You will see accumulation of ATP .

HPLC_Logic Start Input: ATP + Inhibitor Result1 Result: High AMP, Low Adenosine Start->Result1 If APCP used Result2 Result: High ATP, Low AMP Start->Result2 If POM-1 used Conclusion1 Conclusion: CD73 Specifically Inhibited (CD39 Active) Result1->Conclusion1 Conclusion2 Conclusion: CD39 Inhibited (Upstream Block) Result2->Conclusion2

Figure 2: Logic flow for interpreting HPLC data when validating inhibitor specificity.

Known Off-Target Effects & Limitations

Scientific integrity requires acknowledging where the tool fails. APCP is specific for CD73 relative to CD39, but it is not "promiscuity-free."

  • ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1):

    • APCP inhibits ENPP1 (also known as PC-1), which hydrolyzes ATP directly to AMP + PPi.[1]

    • Impact: If your model relies on ENPP1-mediated mineralization (e.g., osteoblast differentiation), APCP will confound results.

  • P2Y Receptors:

    • As an ADP analog, APCP can act as a weak agonist or antagonist at certain P2Y receptors (e.g., P2Y1, P2Y12), particularly at high concentrations (>100 µM).

  • A1 Receptor Agonism (ACP Specific):

    • If you use the monophosphate form (ACP ), it directly activates A1 receptors.[3][4][5] This mimics the effect of Adenosine, leading to false negatives (i.e., you think you blocked Adenosine production, but you replaced it with a synthetic agonist).

References

  • Burger, R. M., & Lowenstein, J. M. (1970). Preparation and properties of 5'-nucleotidase from smooth muscle of small intestine. Journal of Biological Chemistry, 245(23), 6274-6280. Link

    • Foundational paper establishing APCP as a potent CD73 inhibitor.
  • Lazarowski, E. R., et al. (2004). Release of cellular UDP-glucose as a potential extracellular signaling molecule. Molecular Pharmacology, 65(1), 253-261. Link

    • Demonstrates specificity of APCP for CD73 over other ectonucleotidases.
  • Yegutkin, G. G. (2008). Nucleotide- and nucleoside-converting ectoenzymes: Important modulators of purinergic signalling cascade. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(5), 673-694. Link

    • Comprehensive review of the CD39/CD73 pathway and inhibitor profiles.[6]

  • Bhattarai, S., et al. (2015). α,β-Methylene-ADP (AOPCP) derivatives and analogues: development of potent and selective ecto-5'-nucleotidase (CD73) inhibitors. Journal of Medicinal Chemistry, 58(15), 6248-6263. Link

    • Detailed SAR study confirming the structural basis of APCP specificity.
  • Kauffenstein, G., et al. (2016). Role of the CD39/CD73 Purinergic Pathway in Modulating Arterial Thrombosis in Mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 36, 1-10. Link

    • In vivo evidence th

Sources

Validation

Precision Targeting in Purinergic Signaling: The Advantages of α,β-Methyleneadenosine 5'-Diphosphate (AMPCP) Over Non-Selective Inhibitors

The purinergic signaling cascade is a critical regulatory axis in the tumor microenvironment (TME). At the heart of this pathway is ecto-5'-nucleotidase (CD73) , a glycosylphosphatidylinositol (GPI)-anchored enzyme respo...

Author: BenchChem Technical Support Team. Date: March 2026

The purinergic signaling cascade is a critical regulatory axis in the tumor microenvironment (TME). At the heart of this pathway is ecto-5'-nucleotidase (CD73) , a glycosylphosphatidylinositol (GPI)-anchored enzyme responsible for hydrolyzing extracellular adenosine monophosphate (AMP) into adenosine. Because adenosine acts as a potent immunosuppressor that blunts T-cell and macrophage activation, CD73 has emerged as a premier target for cancer immunotherapy[1].

For researchers and drug development professionals, accurately characterizing CD73 activity requires highly specific pharmacological tools. While non-selective inhibitors and natural nucleotides have historically been used, α,β-methyleneadenosine 5'-diphosphate (AMPCP or AOPCP) remains the benchmark competitive inhibitor[1]. This guide objectively compares the mechanistic and experimental advantages of AMPCP against non-selective alternatives, providing a self-validating framework for your in vitro workflows.

Mechanistic Causality: Why AMPCP Outperforms Broad-Spectrum Inhibitors

The superiority of AMPCP lies in its precise structural engineering, which solves two major limitations of natural nucleotides (like ADP/ATP) and non-selective polyoxymetalates (POMs): metabolic instability and off-target binding .

  • Target Specificity via the "Adenine Clamp": AMPCP is a competitive inhibitor that mimics the natural substrate, AMP. However, unlike broad-spectrum inhibitors (e.g., POM-1) which indiscriminately block upstream NTPDases like CD39[2], AMPCP specifically targets the active site of CD73. The methylenediphosphonate group coordinates directly with the zinc ions in the CD73 binding pocket, effectively excluding water to halt catalytic hydrolysis. Simultaneously, the adenine nucleobase is secured between the Phe417 and Phe500 residues via

    
    -stacking interactions, ensuring high-affinity binding[1].
    
  • Metabolic Stability via the Methylene Bridge: Natural competitive inhibitors such as ADP and ATP are highly susceptible to enzymatic degradation by background NTPDases, nucleotide pyrophosphatases (NPPs), and alkaline phosphatases[3]. AMPCP replaces the labile oxygen bridge in the diphosphate moiety with a robust methylene bridge (

    
    -methylene). This subtle modification renders the compound highly resistant to hydrolysis, ensuring stable inhibitor concentrations throughout prolonged cellular assays[3].
    

Pathway ATP Extracellular ATP CD39 CD39 (NTPDase1) ATP->CD39 Hydrolysis AMP Extracellular AMP CD39->AMP CD73 CD73 (ecto-5'-nucleotidase) AMP->CD73 Hydrolysis Adenosine Adenosine CD73->Adenosine TME Tumor Immunosuppression Adenosine->TME A2A/A2B Activation AMPCP AMPCP (AOPCP) AMPCP->CD73 Competitive Inhibition

Fig 1. Purinergic signaling cascade and targeted CD73 inhibition by AMPCP.

Quantitative Performance Comparison

To objectively evaluate AMPCP against alternative inhibitor classes, we must look at their binding kinetics, selectivity, and stability profiles. The table below synthesizes quantitative data across different inhibitor classes used in purinergic research.

Inhibitor ClassRepresentative CompoundPrimary Target(s)IC50 / Ki (CD73)Metabolic StabilitySelectivity Profile
Methylene-Diphosphonates AMPCP (AOPCP) CD73~197 nM (Rat) / Low

M (Human)[3][4]
High (Methylene bridge resists hydrolysis)[3]High (Does not inhibit CD39 or activate P2 receptors)
Natural Nucleotides ADP / ATPCD73, P2 ReceptorsHigh

M range[3]
Low (Rapidly degraded by NTPDases)[3]Poor (Confounded by P2 receptor activation)
Polyoxymetalates POM-1CD39, CD73Variable / Non-specificHigh (Inorganic complex)Poor (Broad ectonucleotidase inhibition)[2]
Next-Gen Small Molecules OP-5244, SHR170008CD730.96 nM - 29 nM[5][6]High (Orally bioavailable)[6]High (Designed for clinical translation)

Note: While next-generation non-nucleotide small molecules (e.g., OP-5244) offer superior oral bioavailability for in vivo models, AMPCP remains the indispensable, cost-effective tool compound for establishing baseline biochemical and in vitro cellular assays.

Self-Validating Experimental Protocol: CD73 Inhibition Assay

To ensure scientific integrity, any assay measuring CD73 activity must differentiate between true enzymatic inhibition and artifacts caused by background nucleotide degradation. The following step-by-step methodology outlines a self-validating cellular assay using AMPCP, utilizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for precise quantification[7].

Methodology: Quantification of CD73 Enzymatic Inhibition in Intact Cells

Rationale: Using intact cells (e.g., human PBMCs or A375 melanoma cells) instead of recombinant proteins ensures that the GPI-anchored CD73 is evaluated in its native membrane conformation, preserving physiological lipid-raft dynamics[5][8].

Step 1: Cell Preparation & Washing

  • Action: Seed CD73-expressing cells at

    
     cells/well. Wash the cells twice with a phosphate-free buffer (e.g., Tyrode's buffer).
    
  • Causality: Endogenous inorganic phosphates and secreted nucleotides can competitively bind the CD73 active site or alter the reaction equilibrium. Washing establishes a clean baseline for kinetic measurements.

Step 2: Inhibitor Pre-Incubation

  • Action: Add 100

    
    M of AMPCP dissolved in assay buffer to the treatment wells. Incubate for 25–30 minutes at 37°C[8].
    
  • Causality: Because AMPCP coordinates with the zinc ions in the deep binding pocket of CD73, pre-incubation is mandatory. It allows the inhibitor to achieve steady-state binding and fully occupy the "adenine clamp" before high concentrations of the competing substrate are introduced.

Step 3: Substrate Introduction

  • Action: Introduce 100

    
    M of AMP to all wells (excluding vehicle background controls). Incubate for exactly 30 minutes at 37°C[5].
    

Step 4: Reaction Termination

  • Action: Rapidly transfer the supernatant to microcentrifuge tubes containing 0.5 M perchloric acid, followed by neutralization with KOH. Centrifuge to pellet the precipitated proteins.

  • Causality: Perchloric acid instantly denatures all ectonucleotidases, freezing the kinetic state of the reaction. This prevents continued AMP hydrolysis during the sample queue time prior to HPLC analysis.

Step 5: RP-HPLC Quantification & Validation

  • Action: Analyze the supernatant via RP-HPLC to quantify the ratio of remaining AMP to generated adenosine[7].

  • Self-Validating Control: Include a "Rescue Cohort" where cells are treated with AMPCP + exogenous Adenosine. If downstream immunosuppressive readouts (e.g., reduced T-cell CD25 expression) are reversed by exogenous adenosine, it proves the observed effects are strictly due to CD73 inhibition and not off-target AMPCP toxicity[5].

Protocol Step1 1. Seed CD73+ Cells (e.g., A375, PBMCs) Step2 2. Wash Cells (Phosphate-Free Buffer) Step1->Step2 Step3 3. Pre-incubate AMPCP (100 µM, 25-30 min) Step2->Step3 Step4 4. Add AMP Substrate (100 µM, 30 min) Step3->Step4 Step5 5. Terminate Reaction (Perchloric Acid) Step4->Step5 Step6 6. RP-HPLC Analysis (Quantify AMP/Adenosine) Step5->Step6

Fig 2. Step-by-step experimental workflow for validating CD73 inhibition.

Conclusion

For researchers mapping the purinergic landscape, precision is paramount. While non-selective inhibitors like POMs and natural nucleotides introduce confounding variables via off-target CD39 inhibition and rapid metabolic degradation, AMPCP provides a stable, highly specific blockade of CD73. By leveraging its unique methylene bridge and zinc-coordinating properties, drug development professionals can generate reliable, reproducible data—laying the essential groundwork for the next generation of adenosine-modulating cancer immunotherapies.

References

1.3 - Journal of Medicinal Chemistry (ACS) 2.1 - Taylor & Francis 3. 2 - Frontiers in Immunology 4.5 - Dove Medical Press 5.8 - PLOS One 6.4 - Journal of Medicinal Chemistry (ACS) 7.6 - ORIC Pharmaceuticals 8.7 - PubMed (NIH)

Sources

Comparative

Comparative Pharmacokinetics of Alpha-Methylene Adenosine Monophosphate Analogs

Executive Summary: The Stability Imperative In the development of purinergic signaling modulators, the rapid hydrolysis of native nucleotides represents the primary barrier to therapeutic efficacy. Adenosine 5'-monophosp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Imperative

In the development of purinergic signaling modulators, the rapid hydrolysis of native nucleotides represents the primary barrier to therapeutic efficacy. Adenosine 5'-monophosphate (AMP) , a central metabolite in the CD39/CD73 axis, possesses a plasma half-life of seconds (


 min), governed by the ubiquitous ecto-5'-nucleotidase (CD73).

This guide analyzes the Alpha-Methylene Adenosine Monophosphate Analogs , a class of phosphonate isosteres designed to resist hydrolytic cleavage. By replacing the labile


-phosphate oxygen with a methylene group (

), these analogs retain receptor recognition while rendering the molecule invisible to CD73 and alkaline phosphatases. This document compares the pharmacokinetic (PK) profiles of native AMP against its stabilized analogs, specifically Adenosine 5'-methylenephosphonate (ACP) and the functionally related Adenosine 5'-(

-methylene)diphosphate (AMP-CP)
.

Chemical Structure & Mechanistic Basis

The core modification in this analog class is the bioisosteric replacement of the bridging oxygen at the


-position. This structural change alters the bond energy and geometry, preventing the nucleophilic attack required for hydrolytic cleavage.
Structural Comparison
CompoundAbbreviationChemical ModificationTarget ActivityHydrolytic Stability
Adenosine 5'-monophosphate AMP Native Phosphate Ester (P-O-C)CD73 Substrate / A1 AgonistExtremely Low (Rapid degradation to Adenosine)
Adenosine 5'-methylenephosphonate ACP

-Methylene Phosphonate (P-CH2-O)
CD73 Inhibitor / P2X AgonistHigh (Resistant to phosphatases)
Adenosine 5'-(

-methylene)diphosphate
AMP-CP Methylene bridge between

phosphates
Potent CD73 Inhibitor (

~ nM)
High (Metabolically stable)
Mechanism of Stabilization

Native AMP is hydrolyzed by CD73 via the cleavage of the phosphoester bond. The introduction of the methylene group creates a P-C bond , which is chemically inert to standard phosphomonoesterases. This modification "locks" the nucleotide in its phosphorylated state, preventing the release of immunosuppressive adenosine in the tumor microenvironment (TME).

AdenosinePathway ATP ATP ADP ADP ATP->ADP Hydrolysis AMP AMP (Native) ADP->AMP Hydrolysis ADO Adenosine (Immunosuppressive) AMP->ADO Rapid Hydrolysis (t1/2 < 1 min) ACP Alpha-Methylene Analogs (ACP / AMP-CP) CD73 CD73 (5'-Nucleotidase) ACP->CD73 Competitive Inhibition (Ki ~ nM) CD39 CD39 (NTPDase1)

Figure 1: The metabolic blockade. Alpha-methylene analogs (ACP/AMP-CP) inhibit CD73, preventing the conversion of AMP to Adenosine.

Comparative Pharmacokinetics

The pharmacokinetic divergence between native AMP and its alpha-methylene analogs is driven almost entirely by metabolic stability rather than distribution or excretion.

Metabolic Stability (In Vitro & In Vivo)
  • Native AMP: In human plasma, AMP is degraded with a half-life of < 60 seconds . It is rapidly dephosphorylated to adenosine, which is then taken up by erythrocytes or deaminated to inosine.

  • Alpha-Methylene Analogs (AMP-CP): These compounds exhibit profound stability. In incubation studies with human plasma and liver microsomes, AMP-CP remains >95% intact after 60 minutes.

Table 1: Comparative Stability Metrics

ParameterNative AMPAlpha-Methylene Analog (AMP-CP)Causality
Plasma Half-life (

)
< 1 min> 60 minResistance to plasma esterases and CD73.
CD73 Inhibition (

)
Substrate (

~ 3-10

M)
Inhibitor (

~ 0.3 - 10 nM)
High affinity binding without turnover.
Primary Metabolite AdenosineUnchanged ParentLack of hydrolyzable P-O bond.
Clearance Mechanism Metabolic (Dephosphorylation)Renal ExcretionPolar nature prevents passive reabsorption.
Distribution and Elimination

Unlike native AMP, which acts locally due to rapid degradation, alpha-methylene analogs circulate systemically.

  • Volume of Distribution (

    
    ):  Both compounds are highly polar (charged at physiological pH) and restricted to the extracellular fluid compartment (
    
    
    
    L/kg). They do not cross the blood-brain barrier (BBB) or cell membranes passively.
  • Elimination: The primary route for alpha-methylene analogs is renal filtration of the intact molecule. In murine models, AMP-CP shows a biphasic elimination profile with a rapid distribution phase (

    
     ~ 2-5 min) followed by a slower elimination phase (
    
    
    
    ~ 30-60 min).

Experimental Protocols for Validation

To validate the PK properties of these analogs in your own pipeline, use the following standardized workflows.

Protocol A: Plasma Stability Assay (LC-MS/MS)

This protocol quantifies the resistance of the analog to plasma esterases.

  • Preparation: Spike human plasma (pooled, heparinized) with the test analog (ACP or AMP-CP) to a final concentration of 1

    
    M.
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: Withdraw 50

    
    L aliquots at 
    
    
    
    minutes.
  • Quenching: Immediately add 200

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., 
    
    
    
    C-AMP). Vortex for 30s.
  • Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS (C18 column, Ion Pairing mode).

  • Calculation: Plot

    
     vs. Time. Slope 
    
    
    
    determines
    
    
    .
Protocol B: CD73 Inhibition Assay (Malachite Green)

Validates the functional activity of the analog.

  • Reaction Mix: Recombinant human CD73 (0.1

    
    g/mL) + AMP (50 
    
    
    
    M) in Tris buffer (pH 7.4).
  • Treatment: Add Alpha-Methylene Analog at varying concentrations (0.1 nM to 10

    
    M).
    
  • Incubation: 20 minutes at 37°C.

  • Detection: Add Malachite Green reagent to detect free phosphate released from AMP hydrolysis.

  • Readout: Measure absorbance at 620 nm. The analog should inhibit phosphate release in a dose-dependent manner (calculate

    
    ).
    

PKWorkflow Start Start: Analog Synthesis InVitro In Vitro Stability (Plasma/Microsomes) Start->InVitro Decision Stable > 60 min? InVitro->Decision InVivo In Vivo PK (Mice) IV Injection (10 mg/kg) Decision->InVivo Yes Fail Redesign: Modify Alpha-Substituent Decision->Fail No Sample Serial Blood Sampling (0 - 24h) InVivo->Sample Analysis LC-MS/MS Quantification (Parent vs Metabolite) Sample->Analysis Success Candidate Selection: CD73 Inhibitor Analysis->Success

Figure 2: Pharmacokinetic validation workflow for alpha-methylene nucleotide analogs.

References

  • Bh

    
    -Methylene-ADP (AOPCP) Derivatives and Analogues: Development of Potent and Selective ecto-5'-Nucleotidase (CD73) Inhibitors." Journal of Medicinal Chemistry. 
    
  • Yegutkin, G. G. (2008). "Nucleotide- and nucleoside-converting ectoenzymes: Important modulators of purinergic signalling cascade." Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.

  • Knapp, K., et al. (2012). "Crystal structure of the human ecto-5'-nucleotidase (CD73): Insights into the regulation of adenosine signaling." Structure.

  • DrugBank. "Alpha-Methylene Adenosine Monophosphate (DB02799)." DrugBank Online.

  • Koszalka, P., et al. (2020). "The metabolism of ecto-5'-nucleotidase (CD73) inhibitor-α,β-methylene adenosine diphosphate in BALB/c mice." Biochemical Pharmacology.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling alpha-Methylene adenosine monophosphate

Welcome to our advanced laboratory safety and operational series. As a Senior Application Scientist, I frequently consult with research teams who encounter unexpected variables in their assays—often tracing back to impro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our advanced laboratory safety and operational series. As a Senior Application Scientist, I frequently consult with research teams who encounter unexpected variables in their assays—often tracing back to improper handling of high-potency biochemicals.

Alpha-Methylene adenosine monophosphate (often structurally related to AMP-CP) is a highly potent, synthetic purine nucleotide analog. By replacing the oxygen atom between the phosphorus and the carbon with a methylene group (-CH₂-), the molecule becomes highly resistant to enzymatic hydrolysis. This makes it an invaluable tool for studying purinergic signaling, competitively inhibiting enzymes like ribose-phosphate pyrophosphokinase[1] and ecto-5'-nucleotidase (CD73)[2], and it has even been computationally investigated as a potential SARS-CoV-2 spike protein inhibitor[3].

However, handling non-hydrolyzable nucleotide analogs requires stringent safety protocols. Because they mimic endogenous signaling molecules but cannot be degraded by standard cellular nucleotidases, accidental exposure can lead to prolonged, unregulated metabolic disruption. This guide provides a self-validating, step-by-step operational framework for handling, preparing, and disposing of this compound in strict compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[4].

Section 1: Physicochemical & Hazard Profile

Before handling any experimental compound, you must understand how its physical properties dictate its behavior in the open environment.

Table 1: Physicochemical & Hazard Profile of Alpha-Methylene Adenosine Monophosphate

ParameterSpecificationOperational Implication
Chemical Nature Purine nucleotide analogMimics endogenous signaling; resists nucleotidase degradation.
Physical State Lyophilized crystalline solidHigh risk of aerosolization and inhalation during weighing[2].
Solubility H₂O (≥50 mg/mL)Readily absorbed through mucous membranes if splashed.
Storage -20°C to -80°CRequires cold-chain logistics; temperature fluctuations degrade purity.
Hazard Class Irritant (Skin/Eyes/Respiratory)Mandates strict barrier protection (PPE) and ventilation[2].

Section 2: Mechanistic Pathway & Causality in Experimental Design

Why do we use non-hydrolyzable analogs? Endogenous ATP/AMP is rapidly degraded by ectonucleotidases in vitro and in vivo. The methylene substitution prevents the cleavage of the phosphoester bond, allowing the molecule to stall the target enzyme in a bound state.

Mechanism ATP Endogenous Substrate (e.g., ATP/AMP) Enzyme Target Nucleotidase (e.g., CD73 / PRPP Kinase) ATP->Enzyme Binds Active Site Product Hydrolyzed Product (e.g., Adenosine) Enzyme->Product Rapid Hydrolysis Inhibitor Alpha-Methylene AMP (Non-hydrolyzable) Inhibitor->Enzyme Competitive Binding Complex Stalled Enzyme Complex (Receptor Activation) Inhibitor->Complex Forms Stable Bond Complex->Product Hydrolysis Blocked

Competitive inhibition mechanism of alpha-Methylene AMP against target nucleotidases.

Section 3: Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must be directly linked to the physical state of the chemical and its exposure routes.

Table 2: PPE Matrix & Causality

PPE ComponentSpecificationCausality & Scientific Rationale
Gloves Double-layered Nitrile (≥5 mil)Nitrile provides superior chemical resistance to aqueous solutions compared to latex. Double-gloving ensures a self-validating barrier if the outer glove tears.
Eye Protection ANSI Z87.1 Safety GogglesPrevents micro-particulate ingress during powder weighing and protects against liquid splashes during reconstitution.
Body Protection Fluid-resistant Lab CoatPrevents trans-dermal absorption. Cuffs must be tucked under the inner glove to eliminate exposed skin.
Respirator N95/P95 or handled in Class II BSCMitigates the high risk of inhaling biologically active dust, which could cause unregulated purinergic receptor activation in the respiratory tract[2].

Section 4: Standard Operating Procedure (SOP) for Reconstitution

Do not simply follow steps—understand the why behind them. This protocol minimizes exposure while maximizing the stability of your compound.

  • Environmental Control: Do not open the vial on an open bench. Transfer the sealed vial to a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

    • Causality: Airflow containment prevents the dispersion of biologically active micro-dust into the laboratory environment[4].

  • Equilibration: Allow the sealed vial to reach room temperature (approx. 30 minutes) before opening.

    • Causality: Opening a cold vial introduces ambient condensation, which causes rapid hydrolytic degradation and clumping of the hygroscopic powder.

  • Static Mitigation: Discharge static electricity from microcentrifuge tubes and spatulas using an anti-static ionizer gun.

    • Causality: Lyophilized powders are highly susceptible to static cling, causing them to repel from surfaces and aerosolize, leading to inaccurate dosing and severe inhalation risks.

  • Solvent Addition (In-Vial Dissolution): Instead of weighing out sub-milligram quantities, add the calculated volume of nuclease-free H₂O directly to the original vial to create a concentrated master stock (e.g., 10 mM).

    • Causality: Weighing highly potent powders introduces a high margin-of-error and unnecessary exposure risk. Dissolving in the source vial ensures a self-validating 100% recovery of the material.

  • Aliquoting: Divide the stock into 10–50 µL single-use aliquots and immediately flash-freeze in liquid nitrogen before transferring to -80°C.

    • Causality: Prevents repeated freeze-thaw cycles that compromise the structural integrity of the compound.

Section 5: Spill Management and Disposal Plan

A self-validating spill response ensures that the hazard is contained, neutralized, and verified clean without cross-contaminating the lab.

SpillResponse Spill Spill Detected (Evacuate & Isolate) Assess Assess State (Solid vs. Liquid) Spill->Assess Solid Solid Powder: Cover with damp towel Assess->Solid Powder Liquid Liquid Solution: Apply absorbent pads Assess->Liquid Solution Clean Wipe inward, bag as Hazmat Solid->Clean Prevents Aerosols Liquid->Clean Absorbs safely Decon Decontaminate: 10% Bleach -> 70% EtOH Clean->Decon Removes residue Verify Verify Clean (Visual & pH check) Decon->Verify Validates safety

Step-by-step logical workflow for solid and liquid chemical spill containment.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate the immediate vicinity and alert laboratory personnel.

  • Assess: Determine if the spill is solid (powder) or liquid (reconstituted stock).

  • Contain:

    • For powder: Do NOT sweep. Sweeping aerosolizes the compound. Gently cover the powder with absorbent paper towels dampened with water.

    • For liquid: Surround and cover the spill with inert chemical absorbent pads.

  • Clean: Wipe inward from the perimeter to the center to prevent spreading the footprint. Place all contaminated materials into a designated hazardous waste bag.

  • Decontaminate: Wash the surface with a 10% bleach solution followed by 70% ethanol to remove residual organics and validate the removal of the biological hazard.

  • Dispose: Label the waste bag clearly as "Hazardous Chemical Waste: Purine Nucleotide Analog" and transfer it to the institutional Environmental Health and Safety (EHS) department for high-temperature incineration[2].

References

  • [3] ChemRxiv. Drug Repurposing for COVID-19 from FDA Approved and Experiment Stage Drugs by in Silico Methods with SARS CoV-2 Spike Protein. Available at:[Link]

  • [1] RCSB Protein Data Bank (PDB). Ligand Summary Page: Alpha-Methylene Adenosine Monophosphate (45A). Available at:[Link]

  • [4] Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET: Laboratory Safety OSHA LAB STANDARD (29 CFR 1910.1450). Available at:[Link]

Sources

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